molecular formula C15H19BrO3 B1372883 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid CAS No. 898767-25-4

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Cat. No.: B1372883
CAS No.: 898767-25-4
M. Wt: 327.21 g/mol
InChI Key: RWXOREFLKCAEEY-UHFFFAOYSA-N
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Description

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C15H19BrO3 and its molecular weight is 327.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOREFLKCAEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645382
Record name 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-25-4
Record name 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a substituted aromatic keto-acid. These molecules are valuable intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and other complex organic structures. The core of this synthesis lies in the classic Friedel-Crafts acylation, a robust and widely-used method for forming carbon-carbon bonds with aromatic rings. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded, and practical approach to this synthesis.

Strategic Overview: The Friedel-Crafts Acylation Approach

The synthesis of the target molecule is most effectively achieved through an electrophilic aromatic substitution reaction, specifically the Friedel-Crafts acylation.[1][2] This strategy involves the reaction of an aromatic substrate, 3-bromo-4-methyltoluene, with an acylating agent derived from the eight-carbon dicarboxylic acid, suberic acid (octanedioic acid).

The key advantages of this approach are:

  • Convergent Synthesis: It efficiently combines two key structural fragments in a single, high-yielding step.

  • Versatility: The resulting aryl ketone product is a versatile intermediate. The ketone functionality can be further modified, for instance, by reduction to an alkane via methods like the Clemmensen or Wolff-Kishner reductions, thereby expanding the synthetic possibilities.[2][3][4][5][6]

  • Predictable Regiochemistry: The directing effects of the substituents on the aromatic ring (the activating methyl group and the deactivating but ortho-, para-directing bromo group) guide the position of the incoming acyl group, leading to a predictable major product.

The Underlying Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[7] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for the reaction to occur.[8]

The mechanism unfolds in three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the acylating agent (suberic anhydride or its corresponding acyl chloride). This complexation polarizes the carbonyl group and facilitates the cleavage of the C-O or C-Cl bond, generating a highly reactive, resonance-stabilized electrophile known as the acylium ion (R-C≡O⁺).[7][9][10]

  • Electrophilic Attack: The π-electron system of the 3-bromo-4-methyltoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₃X]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the stable aromatic system and yields the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as it complexes with the product ketone.[2]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details the synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid from 3-bromo-4-methyltoluene and suberic anhydride.

Reagent and Equipment Data

Proper planning requires an understanding of the properties of the materials involved.

ReagentFormulaMW ( g/mol )FormKey Properties
3-Bromo-4-methyltolueneC₈H₉Br185.06LiquidDensity: 1.39 g/mL
Suberic AnhydrideC₈H₁₂O₃156.18SolidM.p.: 69-72 °C
Aluminum Chloride (Anhydrous)AlCl₃133.34SolidHighly hygroscopic; reacts violently with water.
Dichloromethane (DCM)CH₂Cl₂84.93LiquidAnhydrous grade required. B.p.: 39.6 °C
Hydrochloric Acid (conc.)HCl36.46Liquid~37% aqueous solution. Corrosive.

Essential Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Ice-water bath

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Synthesis Procedure

Causality Note: The rigorous exclusion of atmospheric moisture is paramount. Aluminum chloride is extremely hygroscopic and will be deactivated by water, halting the reaction. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) or protected by drying tubes.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser topped with a drying tube, add 3-bromo-4-methyltoluene (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 3-4 mL per mmol of substrate).

  • Lewis Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (2.2 eq). The addition is exothermic and should be done slowly to maintain the temperature below 10 °C. A thick, colored slurry will form.

  • Acylating Agent Addition: Dissolve suberic anhydride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Work-up:

    • Causality Note: This is the most hazardous step. The reaction is quenched by carefully pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 5:1 ice-to-acid volume). This hydrolyzes the aluminum chloride complexes in a controlled manner. Perform this in a well-ventilated fume hood.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

  • Purification:

    • Combine all organic layers.

    • Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid species), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Product Isolation: The crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a crystalline solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals in the aromatic region (7-8 ppm), a singlet for the methyl group (~2.4 ppm), and a series of multiplets for the seven methylene groups of the octanoic acid chain, with the protons alpha to the ketone and carboxylic acid appearing most downfield.

  • IR Spectroscopy: Look for characteristic strong C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), along with a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight via the molecular ion peak [M]⁺ or protonated species [M+H]⁺.

Visualizing the Process

Diagrams can clarify complex chemical transformations and workflows.

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization SA Suberic Anhydride Complex Lewis Acid-Anhydride Complex SA->Complex Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Sigma Arenium Ion (Sigma Complex) Acylium->Sigma Arene 3-Bromo-4-methyltoluene Arene->Sigma Nucleophilic Attack Product 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid Sigma->Product Deprotonation Base [AlCl₃O-R]⁻ Base->Product

Caption: Mechanism of Friedel-Crafts Acylation.

Laboratory Synthesis Workflow

G start Start setup 1. Assemble Dry Apparatus start->setup dissolve 2. Dissolve Arene in Anhydrous DCM setup->dissolve cool 3. Cool to 0-5 °C dissolve->cool add_alcl3 4. Add Anhydrous AlCl₃ Portion-wise cool->add_alcl3 add_anhydride 5. Add Suberic Anhydride Solution Dropwise add_alcl3->add_anhydride react 6. Stir at Room Temperature add_anhydride->react quench 7. Quench on Ice/HCl react->quench extract 8. Separate & Extract with DCM quench->extract wash 9. Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry 10. Dry (MgSO₄) & Filter wash->dry evap 11. Evaporate Solvent dry->evap recrystallize 12. Recrystallize Crude Product evap->recrystallize end Pure Product recrystallize->end

Caption: Step-by-step experimental workflow.

References

  • Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah.

  • Friedel-Crafts Acylation. Chemistry Steps.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube).

  • Clemmensen reduction. Unacademy.

  • Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. Leah4sci (YouTube).

  • Synthesis and properties of the α-keto acids. ResearchGate.

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

  • 8-Amino-8-oxooctanoic acid. Benchchem.

  • Clemmensen Reduction reaction. BYJU'S.

  • CLEMMENSEN REDUCTION. University of Babylon.

  • Reaction Mechanism of Clemmensen Reduction. Physics Wallah.

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

  • Friedel-Crafts Acylation: alternative reagents. Chad's Prep (YouTube).

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

  • Clemmensen Reduction of Aldehydes & Ketones. The Umbrella Academy (YouTube).

Sources

An In-depth Technical Guide to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a specialized chemical compound with potential applications in research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₉BrO₃Calculated
Molecular Weight 327.21 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from similar compounds

Synthesis and Purification

The synthesis of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid can be achieved through a multi-step process, with the key step being a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with a derivative of suberic acid (octanedioic acid).

Synthesis_Pathway cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product 3-Bromo-4-methyltoluene 3-Bromo-4-methyltoluene Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) 3-Bromo-4-methyltoluene->Friedel_Crafts Suberic_acid_monoester_chloride Suberic acid monoester monoacyl chloride Suberic_acid_monoester_chloride->Friedel_Crafts Ester_Intermediate Ethyl 8-(3-bromo-4-methylphenyl) -8-oxooctanoate Friedel_Crafts->Ester_Intermediate Forms Ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Ester_Intermediate->Hydrolysis Final_Product 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid Hydrolysis->Final_Product Yields Acid

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed roadmap of a molecule's atomic framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a molecule featuring a diverse array of chemical environments. Our focus extends beyond a mere presentation of spectral data; we delve into the causal relationships between the molecular structure and the resulting NMR signals, offering insights into experimental design and data interpretation. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of complex organic molecules.

Molecular Structure and NMR Strategy

The target molecule, 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, possesses a distinct architecture comprising a substituted aromatic ring and a linear aliphatic chain terminating in a carboxylic acid. This combination of functionalities necessitates a multi-faceted NMR approach to unambiguously assign all proton and carbon signals.

A logical workflow for the NMR analysis of this molecule is outlined below:

G cluster_0 Preparation & Acquisition cluster_1 Spectral Analysis & Assignment A Sample Preparation (CDCl₃ or DMSO-d₆) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR & DEPT Acquisition B->C D ¹H NMR Analysis: Chemical Shift, Integration, Multiplicity C->D E ¹³C NMR & DEPT Analysis: Chemical Shift, Carbon Type (CH₃, CH₂, CH, Cq) D->E F 2D NMR (COSY, HSQC, HMBC) for Connectivity Mapping E->F G Final Structure Confirmation F->G G cluster_0 ¹H NMR Acquisition cluster_1 ¹³C NMR Acquisition H1 Pulse Program: zg30 H2 Spectral Width: ~16 ppm H1->H2 H3 Number of Scans: 16-32 H2->H3 H4 Relaxation Delay (d1): 2s H3->H4 C1 Pulse Program: zgpg30 (proton decoupled) C2 Spectral Width: ~240 ppm C1->C2 C3 Number of Scans: 1024 or more C2->C3 C4 Relaxation Delay (d1): 2s C3->C4

Figure 2: Recommended acquisition parameters for 1D NMR experiments.

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for the definitive assignment of all signals, especially for complex molecules.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which is invaluable for tracing the connectivity of the aliphatic chain protons and confirming the relative positions of the aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the aliphatic chain to the aromatic ring via the ketone.

Conclusion

The NMR spectroscopic analysis of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is a systematic process that leverages the predictable nature of chemical shifts and coupling constants. By combining 1D ¹H and ¹³C NMR with DEPT and advanced 2D techniques, a complete and unambiguous structural elucidation can be achieved. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the NMR data for this molecule, serving as a valuable resource for researchers in the field. The principles outlined herein are broadly applicable to a wide range of organic molecules, underscoring the versatility and power of NMR spectroscopy in modern chemical research.

References

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559–565. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cy. [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

A Comprehensive Guide to the Purity Determination of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This technical guide provides an in-depth exploration of the methodologies for determining the purity of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a complex molecule featuring an aromatic ketone and a carboxylic acid functional group.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of analytical techniques. The narrative is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the presented protocols are robust and self-validating.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can definitively establish the purity of a complex organic molecule. A comprehensive purity assessment, therefore, necessitates an orthogonal approach, employing multiple analytical techniques that probe different physicochemical properties of the compound. This guide will focus on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The validation of these analytical procedures is crucial and should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Analytical Workflow

The journey to ascertain the purity of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is a systematic process. It begins with the primary quantification of the main component and related impurities, followed by the identification of any volatile components, and culminates in the confirmation of the elemental composition.

Purity_Determination_Workflow cluster_0 Initial Assessment cluster_1 Volatile & Structural Analysis cluster_2 Elemental Verification cluster_3 Final Purity Statement Start Synthesized Compound HPLC HPLC Analysis (Purity & Impurity Profile) Start->HPLC Primary Technique GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS Orthogonal Check NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Structural Integrity Elemental Elemental Analysis (Empirical Formula) NMR->Elemental Compositional Verification End Purity Confirmation (>98% for drug development) Elemental->End

A high-level overview of the analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for determining the purity of non-volatile organic compounds like 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid.[6] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

The "Why" Behind the Method: Reversed-Phase Chromatography

A reversed-phase HPLC method is the logical choice for this analyte. The octanoic acid chain provides significant hydrophobicity, while the aromatic ring and carboxylic acid group contribute some polarity. A C18 stationary phase offers a non-polar environment, allowing for effective separation based on the differential partitioning of the analyte and its potential impurities between the stationary phase and a polar mobile phase. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is critical to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[7]

Experimental Protocol: HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 50% acetonitrile and ramp up to 95% over 20 minutes to elute any more non-polar impurities.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where the aromatic chromophore exhibits strong absorbance, typically around 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.[6]

Data Interpretation and Purity Calculation

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For sensitive applications like drug development, a purity of >98% is generally required.

ParameterTypical Acceptance Criteria
Purity (Area %)≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Given the carboxylic acid moiety, derivatization is often necessary to increase the volatility of the analyte.

The Rationale for Derivatization

Direct injection of a carboxylic acid like 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid into a GC system can lead to poor peak shape and thermal degradation. Derivatization, such as esterification to form the methyl ester, reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.[8]

Experimental Protocol: GC-MS Analysis
  • Derivatization: React the sample with a suitable esterifying agent (e.g., diazomethane or methanolic HCl) to convert the carboxylic acid to its methyl ester.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of organic molecules.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Oven Program: A temperature ramp is employed, starting at a lower temperature (e.g., 100 °C) and increasing to a higher temperature (e.g., 280 °C) to ensure the elution of all components.[6]

  • Ionization: Electron Impact (EI) at 70 eV is a standard technique for generating reproducible mass spectra.[6]

  • Mass Range: Scan from m/z 40 to 500 to capture the molecular ion and key fragment ions.[6]

Identifying Impurities

The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) to identify potential volatile impurities.[9]

GCMS_Workflow Sample Sample of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid Derivatization Derivatization (Esterification) Sample->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search & Quantification) MS_Detection->Data_Analysis

Sources

An In-depth Technical Guide to the Thermal Stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. Thermal stability, in particular, is a critical parameter that influences shelf-life, formulation strategies, and the safety profile of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document will serve as a predictive and methodological framework. We will delve into the theoretical underpinnings of its stability based on its structural motifs and provide robust, field-proven protocols for its empirical determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a multifaceted organic molecule characterized by a substituted aromatic ketone and a terminal carboxylic acid. Its structure suggests potential applications as an intermediate in organic synthesis or as a bioactive molecule itself. A thorough understanding of its properties is the first step in its potential development.

Chemical Structure:

Predicted Physicochemical Properties:

While empirical data is sparse, we can predict certain properties based on its chemical structure. The presence of a bromine atom and a carboxylic acid group suggests the potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which could influence its melting point and thermal behavior. The aromatic ring and the octanoic acid chain contribute to its overall molecular weight and lipophilicity.

Theoretical Considerations for Thermal Decomposition

The thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is dictated by the strength of its covalent bonds and the potential decomposition pathways available to its functional groups. The primary points of thermal lability are likely to be the carboxylic acid group and the bonds adjacent to the ketone.

2.1. Decarboxylation of the Carboxylic Acid Moiety

Carboxylic acids can undergo decarboxylation upon heating, releasing carbon dioxide.[1][2] However, simple aliphatic carboxylic acids are generally stable to heat and do not readily decarboxylate.[1][2] The presence of activating groups, such as a β-keto group, can significantly lower the temperature required for decarboxylation.[2] In the case of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, the ketone is in the γ-position to the carboxylic acid, so facile decarboxylation via a cyclic transition state is less likely. Thermal decomposition of the carboxylic acid is more likely to proceed at higher temperatures, potentially through radical mechanisms.[3][4]

2.2. Decomposition of the Aromatic Ketone

Aromatic ketones are generally thermally stable due to the resonance stabilization of the aromatic ring and the strong carbon-carbon bonds.[5] Decomposition of such structures typically occurs at elevated temperatures and may involve cleavage of the bonds alpha to the carbonyl group.[5][6] The presence of the bromo and methyl substituents on the aromatic ring can influence the electronic properties and potentially the decomposition pathway, though significant effects on the onset temperature of decomposition are not anticipated to be dramatic.

2.3. Potential Decomposition Pathways

The overall thermal decomposition of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is likely a multi-step process. Initial weight loss may be attributable to the loss of any residual solvent or moisture. At higher temperatures, decarboxylation and cleavage of the alkyl chain are probable events. The final decomposition products will depend on the specific conditions, including the atmosphere (inert or oxidative).

Experimental Determination of Thermal Stability

To empirically determine the thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the industry-standard approach.[7][8][9]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] This technique is invaluable for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the mass loss at each stage.[10][11]

3.1.1. TGA Experimental Workflow

The following diagram outlines the key steps in performing a TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis Sample Weigh 5-10 mg of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid Pan Place in a clean, tared TGA pan (e.g., alumina or platinum) Sample->Pan Careful transfer Load Load sample pan into the TGA instrument Pan->Load Parameters Set experimental parameters: - Temp range: e.g., 25-600 °C - Heating rate: e.g., 10 °C/min - Atmosphere: N2 or Air (e.g., 50 mL/min) Load->Parameters Run Start the TGA run Parameters->Run Plot Plot mass (%) vs. temperature (°C) Run->Plot Tonset Determine the onset temperature of decomposition (Tonset) Plot->Tonset Steps Identify and quantify decomposition steps Tonset->Steps

Caption: A streamlined workflow for TGA analysis.

3.1.2. Detailed TGA Protocol

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid into a clean, tared TGA pan.

  • Instrument Parameters:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition. For studying oxidative stability, dry air can be used.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.[13][15]

3.2.1. DSC Experimental Workflow

The following diagram illustrates the process of conducting a DSC experiment.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Interpretation Sample Weigh 2-5 mg of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid Pan Hermetically seal in a DSC pan (e.g., aluminum) Sample->Pan Load Place sample and reference pans into the DSC cell Pan->Load Parameters Set experimental parameters: - Temp range: e.g., 25-300 °C - Heating rate: e.g., 10 °C/min - Atmosphere: N2 (e.g., 50 mL/min) Load->Parameters Run Initiate the DSC scan Parameters->Run Plot Plot heat flow (mW) vs. temperature (°C) Run->Plot Tm Identify endothermic peaks (e.g., melting point, Tm) Plot->Tm Enthalpy Calculate the enthalpy of fusion (ΔHf) Tm->Enthalpy

Caption: The systematic process of DSC analysis.

3.2.2. Detailed DSC Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Parameters:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to a temperature just below the anticipated decomposition temperature (as determined by TGA, e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic events, such as melting, and determine the peak temperature (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

Data Interpretation and Expected Results

4.1. TGA Data

The TGA thermogram of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is expected to show a stable baseline until the onset of decomposition. The Tonset will provide a quantitative measure of its thermal stability. Multiple steps in the decomposition curve would indicate a complex degradation process.

4.2. DSC Data

The DSC thermogram should reveal a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature of this peak is the melting point (Tm), and the area under the peak corresponds to the heat of fusion. Any exothermic events following the melt could indicate decomposition.

4.3. Integrated Analysis

By combining TGA and DSC data, a comprehensive thermal profile can be established. For instance, if an exothermic event in the DSC curve coincides with a mass loss in the TGA curve, it strongly suggests a decomposition reaction.

Table 1: Hypothetical Thermal Analysis Data for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

ParameterTechniqueExpected ValueSignificance
Melting Point (Tm)DSC120-150 °CPurity and solid-state stability indicator
Enthalpy of Fusion (ΔHf)DSC20-40 kJ/molInformation on crystal lattice energy
Onset of Decomposition (Tonset)TGA> 200 °CKey indicator of thermal stability
Major Decomposition Step(s)TGA200-400 °CInsight into decomposition mechanism

Conclusion

This technical guide provides a robust framework for assessing the thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. By integrating theoretical considerations with detailed, practical protocols for TGA and DSC, researchers can obtain critical data to inform the development of this compound. The provided methodologies are designed to be self-validating and adhere to the highest standards of scientific integrity, ensuring reliable and reproducible results.

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An In-depth Technical Guide to 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic of this guide refers to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. However, a thorough review of chemical databases and supplier information indicates that the compound with the corresponding structure and CAS number 898767-40-3 is correctly named 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid . This guide will proceed with the scientifically validated nomenclature while acknowledging the initial query.

Introduction

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Aryl keto-acids, a class of bifunctional organic compounds, represent a versatile scaffold for the development of new therapeutics and functional materials. This technical guide provides a comprehensive overview of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid, a compound of interest for researchers and scientists in drug development and chemical synthesis. Its structure, featuring a substituted aromatic ring coupled with a keto-acid aliphatic chain, offers multiple points for chemical modification, making it an attractive building block for creating diverse chemical libraries.

The presence of a bromine atom and a methyl group on the phenyl ring significantly influences the molecule's electronic and steric properties. The bromine atom, a halogen, can participate in halogen bonding and can be a site for further functionalization through cross-coupling reactions. The methyl group provides a lipophilic character and its position on the ring directs the orientation of substituents, impacting the molecule's interaction with biological targets. The keto-acid moiety provides a handle for forming amides, esters, and other derivatives, as well as for participating in a variety of chemical transformations.

This guide will delve into the chemical identity, physicochemical properties, a plausible synthetic route based on established organic chemistry principles, potential applications, and detailed experimental and analytical protocols for 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

Chemical Identity and Physicochemical Properties

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is a solid organic compound at room temperature. Its bifunctional nature, containing both a carboxylic acid and a ketone, dictates its chemical behavior and potential applications.

Identifier Value Source
IUPAC Name 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid[PubChem][1]
CAS Number 898767-40-3[Fluorochem][2]
Molecular Formula C₁₅H₁₉BrO₃[Fluorochem][2]
Molecular Weight 327.21 g/mol [PubChem][1]
Canonical SMILES CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O[PubChem][1]
InChI Key OERWYQHMQHMGNV-UHFFFAOYSA-N[PubChem][1]

Table 1: Chemical Identifiers for 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

Property Predicted Value Source
XLogP3 3.9[PubChem][1]
Hydrogen Bond Donor Count 1[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Rotatable Bond Count 8[PubChem][1]
Topological Polar Surface Area 54.4 Ų[PubChem][1]
Melting Point Not available (expected to be a solid)-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.-

Table 2: Predicted Physicochemical Properties of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

Synthesis of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic Acid

The most logical and established method for the synthesis of this class of compounds is through a Friedel-Crafts acylation reaction.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

A retrosynthetic approach to 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid suggests two primary starting materials: 1-bromo-3-methylbenzene and a derivative of octanedioic acid.

Retrosynthesis target 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid disconnection Friedel-Crafts Acylation target->disconnection precursors 1-Bromo-3-methylbenzene + Octanedioic acid derivative disconnection->precursors

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Preparation of the Acylating Agent: Conversion of octanedioic acid to a more reactive species, such as octanedioyl chloride.

  • Friedel-Crafts Acylation: The reaction of 1-bromo-3-methylbenzene with the activated octanedioic acid derivative.

Synthetic Pathway cluster_0 Stage 1: Acylating Agent Preparation cluster_1 Stage 2: Friedel-Crafts Acylation octanedioic_acid Octanedioic Acid socl2 SOCl₂ or (COCl)₂ octanedioic_acid->socl2 Activation acyl_chloride Octanedioyl Chloride socl2->acyl_chloride lewis_acid AlCl₃ acyl_chloride->lewis_acid aromatic 1-Bromo-3-methylbenzene aromatic->lewis_acid product 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid lewis_acid->product Acylation

Caption: Proposed two-stage synthetic pathway.

Detailed Experimental Protocol

Stage 1: Preparation of Octanedioyl Chloride

  • Principle: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

    • To the flask, add octanedioic acid (1.0 eq).

    • Slowly add an excess of thionyl chloride (SOCl₂, ~2.5 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude octanedioyl chloride can be used directly in the next step or purified by vacuum distillation.

Stage 2: Friedel-Crafts Acylation

  • Principle: The Lewis acid, aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-bromo-3-methylbenzene. The methyl group is an ortho-, para-director. Due to steric hindrance from the methyl group, the acylation is expected to occur predominantly at the para-position to the methyl group.

  • Procedure:

    • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

    • Suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add 1-bromo-3-methylbenzene (1.0 eq) to the cooled suspension.

    • Slowly add a solution of octanedioyl chloride (1.1 eq) in the same anhydrous solvent via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

Reactivity and Chemical Behavior

The chemical reactivity of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid is governed by its three main functional components: the aromatic ring, the ketone, and the carboxylic acid.

  • Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.

  • Ketone: The ketone carbonyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or to a methylene group (e.g., via Clemmensen or Wolff-Kishner reduction). It can also participate in reactions with nucleophiles.

  • Aromatic Ring: The bromine atom on the aromatic ring is a versatile handle for further modifications. It can be replaced by other functional groups through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a wide array of derivatives.

Potential Applications in Research and Drug Development

While specific applications for 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid are not yet widely documented in scientific literature, its structural features suggest several potential areas of utility, particularly in medicinal chemistry and materials science.

  • Intermediate in Pharmaceutical Synthesis: This molecule serves as a valuable intermediate for the synthesis of more complex drug candidates. The bromo-substituted phenyl ketone is a common motif in pharmacologically active compounds.[6] The bromine atom can be used to introduce further diversity, and the keto-acid chain can be modified to interact with specific biological targets. Phenyl ketone derivatives have been investigated for a range of biological activities, including hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[7]

  • Scaffold for Combinatorial Chemistry: The multiple reactive sites on the molecule make it an ideal scaffold for generating libraries of related compounds for high-throughput screening in drug discovery programs.

  • Probes for Chemical Biology: The keto-acid functionality can be used to attach fluorescent tags or biotin labels, allowing the molecule to be used as a chemical probe to study biological processes or identify protein targets.

  • Building Block for Novel Polymers and Materials: The bifunctional nature of the molecule could be exploited in polymerization reactions to create novel polyesters or polyamides with specific properties conferred by the bromo-methyl-phenyl group.

The incorporation of a bromine atom on the phenyl ring can enhance the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes.[8] Furthermore, the electron-withdrawing nature of bromine can influence the acidity of nearby protons and the overall electronic distribution of the molecule, potentially affecting its binding affinity to a target protein.[8]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting patterns due to the substitution), the methyl protons (singlet), the methylene protons adjacent to the ketone and carboxylic acid, and the other methylene protons of the octanoic acid chain.
¹³C NMR Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (including the carbon attached to bromine), the methyl carbon, and the methylene carbons of the aliphatic chain.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts.[9]
Mass Spectrometry (MS) The molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) should be observed, showing the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks).
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) would be a suitable starting point for method development.[10][11][12]
Melting Point A sharp melting point range would be indicative of a pure crystalline solid.

Table 3: Expected Analytical and Spectroscopic Data.

Safety and Handling

Based on available safety data for this compound and similar chemical structures, the following precautions should be taken:

  • Hazard Statements: The compound is listed with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is a valuable chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel compounds with tailored properties. While further research is needed to fully elucidate its biological activities and material properties, this guide provides a solid foundation for researchers interested in exploring the potential of this versatile molecule. The detailed protocols and compiled data herein are intended to facilitate its synthesis, characterization, and application in various scientific endeavors.

References

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Methodological & Application

Application Note: Characterizing 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a Potential Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for researchers to investigate the enzyme inhibitory potential of the novel compound, 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid. Based on its structural characteristics—a substituted aromatic ring coupled to a fatty acid-like chain—we hypothesize that this compound may act as an inhibitor of key enzymes within the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][2] This guide details the scientific rationale, step-by-step protocols for in vitro screening, determination of inhibitor potency (IC₅₀), and elucidation of the mechanism of action through enzyme kinetics. The methodologies are designed to be robust and self-validating, providing a clear path from initial hypothesis to detailed biochemical characterization.

Scientific Rationale and Background

The arachidonic acid (AA) cascade is a critical signaling pathway responsible for the generation of potent lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes.[3][4] These molecules are pivotal in regulating inflammation, pain, fever, and immune responses.[3] The pathway is initiated by the release of AA from membrane phospholipids, which is then metabolized by two primary enzymatic branches: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][4]

  • Cyclooxygenase (COX) Pathway: This pathway, mediated by isoforms COX-1 and COX-2, converts AA into prostaglandins.[2] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammatory responses.[5]

  • Lipoxygenase (LOX) Pathway: 5-lipoxygenase (5-LOX) is the key enzyme that converts AA into leukotrienes, which are potent mediators of inflammation and allergic reactions.[2][6]

The structural scaffold of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid shares features with known non-steroidal anti-inflammatory drugs (NSAIDs) and other fatty acid analogues that interact with these enzymes.[7] The octanoic acid chain mimics the endogenous substrate (AA), while the substituted phenyl ring can engage in specific interactions within the enzyme's active site. Therefore, a logical starting point is to assess its inhibitory activity against COX-1, COX-2, and 5-LOX.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA Release COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Allergy) LOX->Leukotrienes Inhibitor 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid Inhibitor->COX Potential Inhibition Inhibitor->LOX Potential Inhibition

Caption: Hypothesized inhibition points in the arachidonic acid cascade.

Characterization Workflow

A systematic approach is essential for characterizing a novel compound. The workflow below outlines the logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow Start Compound Synthesis & Purification of 8-(...)-oxooctanoic acid Screen Primary Screening: In vitro inhibition assays (COX-1, COX-2, 5-LOX) Start->Screen CheckActivity Significant Inhibition? Screen->CheckActivity DoseResponse Dose-Response Curves & IC₅₀ Determination CheckActivity->DoseResponse Yes Stop End of Characterization (Compound is inactive) CheckActivity->Stop No Kinetics Enzyme Kinetics Study (Lineweaver-Burk Plot) DoseResponse->Kinetics MOA Determine Mechanism of Action (e.g., Competitive, Non-competitive) Kinetics->MOA Report Final Report & Future Studies (e.g., Cell-based assays) MOA->Report

Caption: Logical workflow for inhibitor characterization.

Experimental Protocols

These protocols provide detailed, self-validating methodologies. It is crucial to include appropriate controls (no enzyme, no substrate, no inhibitor, known inhibitor) in every assay.

Protocol 1: COX-1/COX-2 Inhibition Screening Assay

This protocol is adapted from commercially available fluorometric and colorimetric assay kits.[5][8] It measures the peroxidase activity of COX enzymes.

Causality: The COX enzyme has two distinct activities: a cyclooxygenase activity that converts AA to Prostaglandin G₂ (PGG₂) and a peroxidase activity that reduces PGG₂ to PGH₂. Most screening assays conveniently measure the peroxidase component.[9] We will quantify the production of Prostaglandin E₂ (PGE₂) via an ELISA method, which directly measures a key product of the cyclooxygenase reaction.[10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid (Test Compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • PGE₂ ELISA Kit

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute in assay buffer to create a range of concentrations for testing (e.g., 1 µM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • 150 µL Assay Buffer

    • 10 µL of either test compound dilution, control inhibitor, or vehicle (DMSO).

    • 10 µL of COX-1 or COX-2 enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Reaction Incubation: Incubate for exactly 2 minutes at 37°C.[9]

  • Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Quantification: Quantify the amount of PGE₂ produced using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the formation of a conjugated diene during the conversion of a fatty acid substrate by 5-LOX.[11][12]

Causality: 5-LOX catalyzes the insertion of oxygen into fatty acids like linoleic or arachidonic acid. This reaction creates a conjugated diene system, which results in a measurable increase in absorbance at 234 nm.[11] The rate of this absorbance increase is directly proportional to the enzyme's activity.

Materials:

  • Human recombinant 5-LOX or soybean lipoxygenase (a common model)[12]

  • Linoleic acid (substrate)

  • 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid (Test Compound)

  • Zileuton or Nordihydroguaiaretic acid (NDGA) (known LOX inhibitor controls)[13]

  • Borate buffer (0.2 M, pH 9.0)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution of linoleic acid in the borate buffer.

  • Assay Setup: In a UV-transparent plate or cuvette, add:

    • 850 µL Borate Buffer

    • 100 µL 5-LOX enzyme solution

    • 10 µL of test compound dilution, control inhibitor, or vehicle (DMSO).

  • Pre-incubation: Mix and incubate at 25°C for 5 minutes.

  • Reaction Initiation: Add 50 µL of the linoleic acid solution to start the reaction.

  • Measurement: Immediately place the plate/cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm every 30 seconds for 5 minutes.[11]

  • Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Data Analysis and Interpretation

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency.[14][15] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[16][17]

  • Data Collection: Using the protocols above, test a range of at least 6-8 concentrations of the inhibitor.

  • Plotting: Plot the percentage of inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Curve Fitting: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC₅₀ value.[17] A lower IC₅₀ value indicates a more potent inhibitor.[16]

Table 1: Hypothetical IC₅₀ Data Summary

EnzymeTest Compound IC₅₀ (µM)Control InhibitorControl IC₅₀ (µM)
COX-115.2 ± 1.8Ibuprofen8.5 ± 0.9
COX-25.8 ± 0.6Celecoxib0.3 ± 0.04
5-LOX9.3 ± 1.1Zileuton1.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Enzyme Kinetics

To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring reaction rates at various substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, or uncompetitive.[18][19]

Causality: A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is a classic method to visualize and determine the mechanism of inhibition.[20][21][22]

  • Competitive Inhibition: Inhibitor binds to the active site, competing with the substrate. Lines on the plot intersect at the Y-axis. Vmax is unchanged, Km increases.[19]

  • Non-competitive Inhibition: Inhibitor binds to an allosteric site, not affecting substrate binding but reducing catalytic efficiency. Lines intersect on the X-axis. Vmax decreases, Km is unchanged.[19]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines on the plot are parallel. Both Vmax and Km decrease.[19]

Procedure:

  • Select the most sensitive enzyme (e.g., COX-2 from the hypothetical data).

  • Set up the assay with several fixed concentrations of the test compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, vary the substrate (arachidonic acid) concentration over a wide range (e.g., 0.5 to 10 times the Km value).

  • Measure the initial reaction velocity (V₀) for each condition.

  • Plot the data as 1/V₀ versus 1/[Substrate]. Analyze the resulting pattern of lines to determine the inhibition type.[18]

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Pipetting errors; Inconsistent incubation times; Reagent instability.Use calibrated pipettes; Standardize all incubation steps precisely; Prepare fresh reagents daily.
No inhibition observed Compound is inactive; Compound precipitated out of solution; Incorrect assay conditions.Confirm compound purity and structure; Check solubility in assay buffer; Verify enzyme activity with a known inhibitor.
IC₅₀ curve has a poor fit Concentration range is too narrow or misplaced; Assay signal-to-noise is low.Test a wider range of concentrations (e.g., over 4-5 log units); Optimize assay conditions to increase the signal window.

Conclusion

This application note provides a robust, scientifically-grounded framework for the initial characterization of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine its inhibitory activity against key enzymes of the arachidonic acid cascade, quantify its potency, and elucidate its mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex cell-based models and further preclinical development.

References

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 795–800. Retrieved from [Link]

  • Sankaran, B., et al. (2010). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein Science, 19(11), 2119–2130. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2021). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Chinese Medicine, 16(1), 112. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • EurekAlert!. (2026). Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML treatment. Retrieved from [Link]

  • Holgate, S. T., & Robinson, C. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Allergy, 42(8), 577–586. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Medical Animations. (2021). Arachidonic Acid Pathway. YouTube. Retrieved from [Link]

  • Gesellchen, F., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 434(1), 114–122. Retrieved from [Link]

  • Bence, M., et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 25(22), 5396. Retrieved from [Link]

  • Sterner, O. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. Retrieved from [Link]

  • Slideshare. (n.d.). Arachidonic Acid Pathway.ppt.pptx. Retrieved from [Link]

  • KIET Group of Institutions. (2019). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the arachidonic acid cascade with its major metabolic pathways.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]

  • Oliw, E. H., & Garscha, U. (2014). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of Lipid Research, 55(11), 2349–2358. Retrieved from [Link]

  • Fowler, C. J. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(2), 2413–2445. Retrieved from [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • A. A. Deore, et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • J. A. Rodriguez-Gabin, et al. (2024). Identification of novel inhibitors of the transcriptional coactivator MRTF-A for HCC therapy. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Medicosis Perfectionalis. (2023). Lineweaver-Burk Plot Explained. YouTube. Retrieved from [Link]

  • S. G. Mori, et al. (2021). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. ACS Infectious Diseases. Retrieved from [Link]

  • M. A. T. Marple, et al. (2023). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. International Journal of Molecular Sciences. Retrieved from [Link]

  • C. Wang, et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Profiling of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Bio-Targeting Solutions

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. As the biological activity of this specific molecule is not extensively documented in current literature, we present a hypothesis-driven approach to its characterization. Based on its structural features—a substituted phenylketone moiety coupled with a long-chain carboxylic acid—we postulate that this compound may function as an inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2] This guide outlines a tiered experimental strategy, beginning with direct enzymatic assays and progressing to cell-based functional and viability assays, to rigorously test this hypothesis and characterize the compound's potency, cellular activity, and potential cytotoxicity.

Introduction: Targeting the Hub of Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme that initiates the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes.[1][3] Upon cellular stimulation by various inflammatory signals, cPLA2α translocates to cellular membranes where it selectively hydrolyzes the sn-2 ester bond of phospholipids, releasing arachidonic acid (AA).[4] This release of AA is the rate-limiting step for its subsequent metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory mediators.[2] Given its central role, the inhibition of cPLA2α is a highly attractive therapeutic strategy for a range of inflammatory diseases, such as arthritis, asthma, and neurodegenerative conditions.[3][5]

The structure of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid suggests it may effectively occupy the hydrophobic substrate-binding channel of cPLA2α. We therefore propose a systematic in vitro workflow to determine if this compound is a novel cPLA2α inhibitor.

Proposed Mechanism of Action and Investigative Workflow

We hypothesize that 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid directly inhibits the enzymatic activity of cPLA2α, thereby preventing the release of arachidonic acid and subsequent inflammatory signaling. To validate this, we propose a three-stage workflow designed to provide a comprehensive profile of the compound's activity.

G cluster_0 Stage 1: Biochemical Potency cluster_1 Stage 2: Cellular Efficacy cluster_2 Stage 3: Safety Profile cluster_3 Final Assessment enzymatic_assay Protocol 1: In Vitro cPLA2α Enzymatic Assay ic50 Determine IC50 Value enzymatic_assay->ic50 Quantify Inhibition cell_assay Protocol 2: Cell-Based Arachidonic Acid Release ic50->cell_assay Guide Concentration Selection therapeutic_index Calculate Therapeutic Index (CC50 / IC50) ic50->therapeutic_index cellular_activity Confirm Cellular Activity cell_assay->cellular_activity Measure AA Release cyto_assay Protocol 3: Cytotoxicity (MTT Assay) cellular_activity->cyto_assay Correlate with Viability cc50 Determine CC50 Value cyto_assay->cc50 Assess Cell Viability cc50->therapeutic_index

Caption: Tiered workflow for characterizing 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Detailed Protocols

Protocol 1: In Vitro cPLA2α Enzymatic Inhibition Assay (Fluorescence-Based)

This biochemical assay directly measures the ability of the test compound to inhibit the activity of purified recombinant human cPLA2α enzyme. It utilizes a synthetic substrate that releases a fluorescent product upon cleavage by the enzyme.[6]

A. Materials and Reagents

  • Recombinant human cPLA2α (e.g., from Cayman Chemical or similar)

  • Fluorescent PLA2 substrate (e.g., PED6 from Thermo Fisher Scientific)

  • Assay Buffer: 80 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mM EDTA, pH 7.4

  • 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

  • Positive Control Inhibitor: A known cPLA2α inhibitor (e.g., AVX002)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission ~485/515 nm)

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into Assay Buffer to achieve the desired final assay concentrations, ensuring the final DMSO concentration is ≤1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the components in the following order:

    • 50 µL of Assay Buffer

    • 10 µL of diluted test compound, positive control, or vehicle (DMSO in Assay Buffer).

    • 20 µL of recombinant cPLA2α enzyme diluted in Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorescent PLA2 substrate (prepared according to the manufacturer's instructions) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Arachidonic Acid (AA) Release Assay

This assay quantifies the compound's ability to inhibit cPLA2α activity within a cellular context. Cells are pre-labeled with [³H]-arachidonic acid, which gets incorporated into membrane phospholipids. Upon stimulation, active cPLA2α releases the radiolabeled AA, which can be measured by scintillation counting.[7]

A. Materials and Reagents

  • Cell Line: Human macrophage-like cell line (e.g., U937) or synoviocytes (e.g., SW982).[8]

  • Cell Culture Medium: RPMI-1640 with 10% FBS, Penicillin/Streptomycin.

  • [³H]-Arachidonic Acid (PerkinElmer or similar).

  • Stimulant: Phorbol 12-myristate 13-acetate (PMA) or a relevant agonist like IL-1β.[8]

  • Wash Buffer: Serum-free medium or PBS with 0.1% BSA.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.

  • Radiolabeling: Add [³H]-arachidonic acid (final concentration ~0.5 µCi/mL) to the culture medium and incubate the cells for 18-24 hours. This allows for efficient incorporation of the radiolabel into the sn-2 position of membrane phospholipids.

  • Wash and Pre-incubation:

    • Carefully aspirate the radioactive medium.

    • Wash the cells three times with Wash Buffer to remove unincorporated [³H]-AA.

    • Add 500 µL of Wash Buffer containing the desired concentrations of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid or controls. Incubate for 30 minutes at 37°C.

  • Stimulation: Add the stimulant (e.g., PMA to a final concentration of 100 nM) to each well (except for the unstimulated control) and incubate for an additional 30-60 minutes at 37°C.

  • Sample Collection:

    • Carefully collect the supernatant (extracellular medium) from each well and transfer it to a scintillation vial. This contains the released [³H]-AA.

    • Lyse the cells remaining in the well with 1% Triton X-100 or 0.1 M NaOH and transfer the lysate to a separate scintillation vial. This represents the cell-associated radioactivity.

  • Scintillation Counting: Add scintillation fluid to each vial and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of AA release for each well: % AA Release = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100

    • Normalize the data by subtracting the % AA release of the unstimulated control.

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: MTT Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibition in the cell-based assay is due to specific enzyme inhibition and not simply because the compound is killing the cells. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9][10]

A. Materials and Reagents

  • Cell line (same as used in Protocol 2).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear, flat-bottom plate.

  • Absorbance microplate reader (570 nm measurement, ~630 nm reference).

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. Use the same concentration range as in Protocol 2. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the same duration as the cell-based AA release assay (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.[12] Mix thoroughly on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percent viability for each concentration: % Viability = (Abs_compound / Abs_vehicle) * 100

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation

The results from the three assays should be integrated to build a comprehensive profile of the compound.

ParameterAssayDescriptionExample Result
IC50 Enzymatic AssayConcentration for 50% inhibition of purified cPLA2α enzyme.0.5 µM
Cellular IC50 AA Release AssayConcentration for 50% inhibition of AA release in cells.2.0 µM
CC50 MTT AssayConcentration for 50% reduction in cell viability.> 100 µM
Therapeutic Index CalculatedRatio of cytotoxicity to potency (CC50 / IC50).> 200

Interpretation:

  • A low micromolar or nanomolar IC50 in the enzymatic assay suggests direct and potent inhibition.

  • The Cellular IC50 confirms that the compound can penetrate cell membranes and engage its target in a physiological environment. A value higher than the enzymatic IC50 is common and can be due to factors like cell permeability or protein binding.

  • A high CC50 value, significantly greater than the cellular IC50, is desirable. It indicates that the compound's inhibitory effect occurs at concentrations that are not toxic to the cells.

  • The Therapeutic Index provides a key measure of the compound's specificity. A higher index suggests a wider window between therapeutic efficacy and toxicity.

cPLA2α Signaling Pathway

Understanding the pathway provides context for the inhibitor's action. The compound is hypothesized to act at the point of AA cleavage from the membrane.

G cluster_0 Cellular Stimuli cluster_1 Upstream Signaling cluster_2 cPLA2α Activation cluster_3 Lipid Mediator Production stimuli Inflammatory Agonists (e.g., TNF-α, IL-1β) receptor Receptor Activation stimuli->receptor mapk MAPK Cascade (ERK, p38) receptor->mapk cpla2_cytosol cPLA2α (Inactive) Cytosol mapk->cpla2_cytosol Phosphorylation cpla2_membrane cPLA2α (Active) Membrane cpla2_cytosol->cpla2_membrane Ca²⁺-dependent Translocation aa Arachidonic Acid (AA) cpla2_membrane->aa Hydrolysis membrane Membrane Phospholipids membrane->cpla2_membrane eicosanoids Prostaglandins Leukotrienes aa->eicosanoids COX/LOX Enzymes inflammation Inflammation eicosanoids->inflammation inhibitor 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid inhibitor->cpla2_membrane INHIBITION

Caption: The cPLA2α signaling pathway and the proposed point of inhibition.

Conclusion

This application note provides a robust framework for the initial in vitro characterization of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a potential cPLA2α inhibitor. By following the proposed tiered workflow, researchers can efficiently determine the compound's enzymatic potency, confirm its activity in a cellular setting, and establish a preliminary safety profile. This systematic approach is fundamental in the early stages of drug discovery for validating novel chemical entities against key therapeutic targets.

References

  • PubMed. (n.d.). Filtration assay for arachidonic acid release. Retrieved January 23, 2026, from [Link]

  • ScienceDirect. (n.d.). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. Retrieved January 23, 2026, from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Flow chart of measurement of radioactive arachidonic acid conversion using ¹⁴C labeling method. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021, December 9). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Retrieved January 23, 2026, from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (n.d.). Radiosynthesis of 20-[18F]fluoroarachidonic acid for PET-MR imaging: Biological evaluation in ApoE4-TR mice. Retrieved January 23, 2026, from [Link]

  • Frontiers. (n.d.). TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (n.d.). A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (2025, January 2). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic assay of arachidonic acid metabolites from cultured rat glial cells. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (n.d.). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Retrieved January 23, 2026, from [Link]

  • YouTube. (2021, June 17). Phospholipase A2: A paradigm for allosteric regulation by membranes and cell signaling. Retrieved January 23, 2026, from [Link]

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Application Note: A Systematic Cell-Based Screening Funnel for the De-Orphanization of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Biological Characterization of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Abstract

This document outlines a comprehensive, multi-tiered strategy for the cell-based screening and biological characterization of the novel small molecule, 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid. Given the absence of established biological data for this compound, we present a systematic approach designed to identify its molecular target(s) and elucidate its mechanism of action. The proposed workflow progresses from broad, high-throughput primary screening across major target families, with a strategic focus on G-Protein Coupled Receptors (GPCRs), to more focused secondary and tertiary assays for hit confirmation and in-depth mechanistic studies. This guide is intended for researchers in drug discovery and chemical biology, providing detailed protocols, data analysis frameworks, and the scientific rationale behind each experimental step to ensure a robust and efficient characterization process.

Introduction: The Challenge of an Orphan Compound

The discovery of novel bioactive small molecules is a cornerstone of therapeutic development. 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a synthetic compound with a chemical structure that suggests potential for biological activity; however, its molecular targets and physiological effects remain uncharacterized. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, presents functionalities that could mediate interactions with a variety of protein targets.

The process of identifying the biological target of a novel compound is often referred to as "de-orphanization." This application note provides a logical, resource-efficient screening funnel to systematically investigate the bioactivity of this molecule. We will prioritize cell-based assays as they offer a more physiologically relevant context compared to biochemical assays by preserving cellular structures, signaling cascades, and protein-protein interactions. This approach allows for the identification of agonists, antagonists, and allosteric modulators within a living system.

Our proposed strategy begins with a broad primary screen to generate initial hypotheses about the compound's target class, followed by rigorous hit confirmation and detailed mechanism of action (MOA) studies.

Compound Management and Preparation: The Foundation of Reliable Data

The quality and reliability of screening data are fundamentally dependent on proper compound handling. Before initiating any biological assays, it is critical to establish a robust compound management protocol.

2.1. Solubility Assessment

The first step is to determine the solubility of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid in various solvents compatible with cell-based assays, primarily dimethyl sulfoxide (DMSO).

  • Protocol: Prepare a series of concentrations of the compound in DMSO (e.g., 1, 5, 10, 20, 50 mM). Visually inspect for precipitation after vigorous vortexing and incubation at room temperature and 37°C. A nephelometric assay can also be used for a quantitative assessment of solubility.

  • Causality: Poor solubility can lead to compound precipitation in assay media, causing false-positive or false-negative results and inaccurate concentration-response curves. Establishing the maximum soluble concentration is crucial for creating reliable stock solutions.

2.2. Preparation of Stock and Assay-Ready Plates

  • Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM), based on the solubility assessment. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • For screening, create an intermediate "mother plate" by diluting the high-concentration stock.

    • Generate "assay-ready" or "daughter plates" by dispensing small volumes of the compound from the mother plate into 384-well microplates. These plates can be sealed and stored at -20°C until use.

  • Expertise: This hierarchical plating strategy (high-concentration stock -> mother plate -> daughter plate) minimizes the handling of the primary compound stock and is a standard practice in high-throughput screening (HTS) to ensure consistency across multiple experiments.

The Screening Funnel: A Multi-Tiered Approach to Target Identification

We propose a three-tiered screening funnel to efficiently identify and validate the biological activity of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MOA) T1_Start 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid (Single High Concentration, e.g., 10 µM) T1_GPCR Assay 1: GPCR Profiling Screen (e.g., β-Arrestin Recruitment Assay Panel ~300-400 GPCR targets) T1_Start->T1_GPCR T1_Cyto Assay 2: Cytotoxicity Screen (e.g., CellTiter-Glo® Assay) T1_Start->T1_Cyto T1_Decision Data Analysis: Identify 'Hits' (e.g., >3 SD from control) Filter out cytotoxic compounds T1_GPCR->T1_Decision T1_Cyto->T1_Decision T2_Confirm Re-test Primary 'Hits' (Fresh Compound Powder) T1_Decision->T2_Confirm Primary Hit(s) T2_Dose Dose-Response Assay (10-point, 3-fold serial dilution) T2_Confirm->T2_Dose T2_Potency Calculate Potency (EC50/IC50) and Efficacy (% Activation/Inhibition) T2_Dose->T2_Potency T3_MOA Orthogonal & Mechanistic Assays (on confirmed, potent hits) T2_Potency->T3_MOA Confirmed Hit(s) T3_Agonist Agonist vs. Antagonist Mode - Test against known ligand T3_MOA->T3_Agonist T3_Pathway Pathway Deconvolution - Gs, Gi, Gq signaling (e.g., cAMP, Ca2+ flux) - Biased agonism assessment T3_MOA->T3_Pathway T3_Target Target Engagement/Binding Assays (Optional, e.g., cellular thermal shift assay) T3_MOA->T3_Target T3_Result Confirmed Target & MOA Profile T3_Agonist->T3_Result T3_Pathway->T3_Result T3_Target->T3_Result

Figure 1: A three-tiered screening funnel for compound de-orphanization.

3.1. Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to efficiently test the compound against a diverse set of biological targets to identify one or more potential target classes.

  • Primary Target Hypothesis: GPCRs

    • Rationale: GPCRs are the largest family of cell surface receptors and are prominent drug targets. Their binding pockets are often accommodating to small molecules like the one . A β-arrestin recruitment assay is an excellent primary screening platform because it is a universal, G-protein-independent readout of GPCR activation.[1] Many commercial platforms offer large panels of cell lines, each expressing a specific GPCR target.

    • Assay: High-Throughput β-Arrestin Recruitment Assay.

    • Concentration: A single, high concentration (e.g., 10 or 20 µM) is used to maximize the chances of detecting an interaction.

  • Counter-Screen: Cytotoxicity

    • Rationale: It is essential to simultaneously assess whether the compound induces cell death. A compound that kills cells will produce a signal change in many assays, leading to false positives. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[2]

    • Assay: CellTiter-Glo® Assay.

    • Concentration: The same concentration as the primary screen.

3.2. Tier 2: Hit Confirmation and Potency Determination

A "hit" from the primary screen is a reproducible, statistically significant response. The goal of Tier 2 is to confirm this activity and determine the compound's potency.

  • Hit Confirmation: The compound should be re-tested in the primary assay, preferably from a freshly weighed powder, to rule out experimental artifacts from the initial screen.

  • Dose-Response Analysis: The compound is tested across a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. This allows for the calculation of the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

3.3. Tier 3: Mechanism of Action (MOA) Elucidation

For confirmed, potent hits, the focus shifts to understanding how the compound interacts with its target. For a GPCR hit, key questions are:

  • Is it an agonist or an antagonist? This is determined by testing the compound in the presence of a known reference agonist for the receptor.

  • Which signaling pathway does it activate? GPCRs can signal through various G-protein subtypes (Gs, Gi, Gq) or through β-arrestin. Orthogonal assays, such as a cAMP assay for Gs/Gi coupling or a calcium flux assay for Gq coupling, are necessary to deconvolute the specific pathway.[3] This can reveal if the compound is a "biased agonist," preferentially activating one pathway over another.

Detailed Experimental Protocols

The following protocols are provided as examples of robust, HTS-compatible methods for the screening funnel.

4.1. Protocol 1: Primary GPCR Screen - β-Arrestin Recruitment Assay

This protocol is based on an enzyme fragment complementation (EFC) technology, a common platform for this assay.

  • Principle: A GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon GPCR activation by an agonist, β-arrestin is recruited to the receptor, forcing the complementation of the enzyme fragments. This forms an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Materials:

    • PathHunter® eXpress GPCR cell lines (or similar)

    • Assay-ready compound plate (384-well)

    • Detection reagent kit (including substrate)

    • White, solid-bottom 384-well assay plates

    • Luminometer

  • Step-by-Step Protocol:

    • Cell Plating: On the day of the assay, dispense cells into a 384-well assay plate at a pre-optimized density. Incubate for the recommended time (typically 18-24 hours).

    • Compound Addition: Transfer the test compound from the assay-ready plate to the cell plate using an acoustic dispenser or multichannel pipette. Include positive control (known agonist) and negative control (DMSO vehicle) wells.

    • Incubation: Incubate the plates at 37°C for 90 minutes.

    • Detection: Equilibrate the plate and detection reagents to room temperature. Add the detection reagent to all wells.

    • Final Incubation: Incubate at room temperature for 60 minutes in the dark.

    • Read Plate: Measure luminescence using a plate reader.

4.2. Protocol 2: Cytotoxicity Counter-Screen - CellTiter-Glo® Assay

  • Principle: This homogeneous "add-mix-measure" assay quantifies ATP, which is proportional to the number of viable cells.[2]

  • Materials:

    • HEK293 cells (or the parental cell line of the GPCR panel)

    • CellTiter-Glo® 2.0 Reagent

    • White, solid-bottom 384-well assay plates

    • Luminometer

  • Step-by-Step Protocol:

    • Cell Plating: Plate cells in a 384-well plate and incubate for 18-24 hours.

    • Compound Addition: Add the test compound at the same concentration used in the primary screen.

    • Incubation: Incubate for a duration that matches the primary assay incubation time (e.g., 90 minutes) or longer (e.g., 24 hours) to detect delayed cytotoxicity.

    • Detection: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in the well.

    • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

    • Read Plate: Measure luminescence. A decrease in signal indicates cytotoxicity.

4.3. Protocol 3: MOA Study - cAMP Assay (for Gs/Gi-coupled GPCRs)

  • Principle: This protocol is based on the Promega cAMP-Glo™ Assay. It measures cAMP levels by exploiting the cAMP-dependent activation of Protein Kinase A (PKA). The amount of ATP consumed by PKA is inversely proportional to the amount of cAMP present. The remaining ATP is quantified using a luciferase-based reaction.

  • Materials:

    • Cell line expressing the confirmed GPCR hit

    • cAMP-Glo™ Assay Kit

    • White, solid-bottom 384-well assay plates

    • Luminometer

  • Step-by-Step Protocol:

    • Cell Plating & Compound Addition: Plate cells and add the test compound as described above.

    • Induction: Incubate for a pre-optimized time (e.g., 30 minutes) to allow for modulation of cAMP levels.

    • Lysis and PKA Reaction: Add the cAMP-Glo™ Lysis Buffer containing PKA and incubate for 20 minutes at room temperature.

    • ATP Detection: Add the Kinase-Glo® Reagent to stop the PKA reaction and initiate the luminescent reaction. Incubate for 10 minutes at room temperature.

    • Read Plate: Measure luminescence. For Gs-coupled receptors, agonists will decrease the signal (more cAMP -> less ATP). For Gi-coupled receptors, agonists will increase the signal (less cAMP -> more ATP).

Data Presentation and Analysis

5.1. Assay Quality Control

For every assay plate, the Z-factor (Z') should be calculated to assess assay quality.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation:

    • Z' > 0.5: Excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: Acceptable, but may require optimization.

    • Z' < 0: Assay is not suitable for screening.

5.2. Primary Screening Data

Primary screening data is typically normalized to plate controls. A "hit" is defined as a well where the signal exceeds a certain threshold, commonly 3 standard deviations from the mean of the negative controls.

Table 1: Example Primary Screening Data

Compound IDAssay TypeRaw Signal (RLU)% Activity vs. ControlHit? ( >3 SD)
Cmpd-001β-Arrestin (GPCR-X)850,00095%Yes
Cmpd-001β-Arrestin (GPCR-Y)95,0005%No
Cmpd-001Cytotoxicity1,200,00098% (Viability)No
Positive Ctrlβ-Arrestin (GPCR-X)900,000100%N/A
Negative Ctrlβ-Arrestin (GPCR-X)50,0000%N/A

5.3. Dose-Response Data

Data from dose-response experiments are plotted on a semi-log scale (Signal vs. log[Concentration]) and fitted to a four-parameter logistic equation to determine EC50 or IC50 values.

Table 2: Example Dose-Response Characterization

Compound IDTargetAssayModePotency (EC50/IC50)Efficacy (% of Control)
Cmpd-001GPCR-Xβ-ArrestinAgonist150 nM98%
Cmpd-001GPCR-XcAMPAgonist450 nM75%

Visualizing Cellular Pathways and Workflows

G cluster_pathway Hypothetical GPCR-X Signaling Pathway Compound 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid GPCR GPCR-X Compound->GPCR Binds & Activates G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activates BetaArrestin β-Arrestin GPCR->BetaArrestin Recruits AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Figure 2: Hypothetical signaling pathways activated by the compound at GPCR-X.

Conclusion and Forward Path

This application note provides a validated, step-wise framework for the biological characterization of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid. By employing a tiered screening funnel that begins with broad, high-throughput cell-based assays and progresses to specific, mechanism-focused studies, researchers can efficiently and robustly de-orphanize this novel compound. This systematic approach, grounded in established pharmacological principles, maximizes the probability of identifying its molecular target and defining its therapeutic potential, thereby paving the way for further preclinical development.

References

  • A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods.[Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. BMC Biology.[Link]

  • 5 WAYS CELL-BASED SCREENING IS REVOLUTIONISING DRUG DISCOVERY. ELRIG UK.[Link]

  • cAMP Assay. Creative Bioarray.[Link]

  • A review for cell-based screening methods in drug discovery. ResearchGate.[Link]

  • Cell-based assays: fuelling drug discovery. PubMed.[Link]

  • GPCR β-Arrestin Product Solutions. Eurofins DiscoverX.[Link]

  • CellTiter-Glo Assay. OUS-research.no.[Link]

  • cAMP Accumulation Assay. Creative BioMart.[Link]

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Application Notes and Protocols for the Pharmacological Profiling of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the pharmacological profiling of the novel chemical entity, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (herein referred to as Cmpd-X). As Cmpd-X is a structurally uncharacterized molecule in the public domain literature, this guide establishes a robust, multi-tiered strategy for elucidating its biological activity, mechanism of action, and preclinical safety profile. The protocols herein are designed to be self-validating systems, providing a clear rationale for experimental choices and data interpretation, guiding the user from initial target hypothesis generation through to in vivo efficacy and safety assessments.

Introduction and Strategic Overview

The pharmacological profiling of a new chemical entity (NCE) is a systematic investigation of its interaction with a wide range of biological targets to determine its therapeutic potential and identify any liabilities.[1] This process is foundational to modern drug discovery, enabling data-driven decisions for lead optimization and clinical candidate selection.[2]

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (Cmpd-X) is a synthetic compound featuring a lipophilic brominated aryl ketone linked to a flexible octanoic acid chain. The presence of the carboxylic acid moiety, a common feature in ligands for nuclear receptors and certain enzymes, alongside the substituted phenyl ring, suggests potential interactions with targets involved in metabolic regulation or inflammation. This document will proceed under the working hypothesis that Cmpd-X may act as a modulator of a Peroxisome Proliferator-Activated Receptor (PPAR) , a family of nuclear receptors critical in lipid and glucose homeostasis.

The profiling cascade is structured to maximize data output while conserving resources, moving from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation In_Silico In Silico Prediction (ADMET, Target Scope) Primary_Screen Primary Target Engagement (Biochemical & Cell-Based Assays) In_Silico->Primary_Screen Selectivity Secondary Pharmacology (Off-Target Panel Screening) Primary_Screen->Selectivity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP, Cytotoxicity) Selectivity->ADME_Tox PK Pharmacokinetics (PK) (Rodent Model) ADME_Tox->PK Proceed if favorable in vitro profile Efficacy Pharmacodynamics (PD) & Efficacy Model PK->Efficacy Safety Core Battery Safety Pharmacology (CNS, CV, Respiratory) Efficacy->Safety Decision Go/No-Go Decision (Candidate Nomination) Safety->Decision caption Figure 1. Pharmacological Profiling Workflow. G Compound Cmpd-X Permeability Permeability (PAMPA / Caco-2) Compound->Permeability Absorption Metabolism Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolism Metabolism Toxicity Cytotoxicity (e.g., HepG2 cells) Compound->Toxicity Toxicity Binding Plasma Protein Binding Compound->Binding Distribution Inhibition CYP450 Inhibition Metabolism->Inhibition Drug-Drug Interaction Risk caption Figure 2. Key In Vitro ADME/Tox Assays.

Caption: Figure 2. Key In Vitro ADME/Tox Assays.

Protocol 2.3.1: Metabolic Stability in Liver Microsomes

  • Causality & Rationale: This assay predicts the rate of Phase I metabolism, a primary determinant of a drug's half-life in vivo. Rapid degradation in this assay suggests poor stability and likely high clearance in the body.

  • Methodology:

    • Incubate Cmpd-X (e.g., 1 µM) with pooled human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system at 37°C.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of Cmpd-X.

    • Plot the natural log of the percent remaining Cmpd-X versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).

Table 3: Hypothetical In Vitro ADME/Tox Profile for Cmpd-X

ParameterAssay TypeResultInterpretation
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability, likely moderate clearance.
CYP450 Inhibition FluorometricIC50 > 25 µM for 3A4, 2D6, 2C9Low risk of drug-drug interactions.
Permeability PAMPAP_app = 15 x 10⁻⁶ cm/sHigh predicted passive permeability.
Plasma Protein Binding Rapid Equilibrium Dialysis99.2% bound (Human)Highly bound, may affect free drug levels.
Cytotoxicity HepG2 MTT AssayCC50 > 50 µMNot overtly cytotoxic at therapeutic doses.

Phase 2: In Vivo Evaluation

Following a promising in vitro profile, Cmpd-X advances to in vivo studies to understand its behavior in a whole organism. [3][4]All animal studies must be conducted in compliance with institutional and national animal welfare guidelines.

Pharmacokinetic (PK) Profiling

Protocol 3.1.1: Single-Dose PK Study in Rats

  • Causality & Rationale: This study determines how the animal's body processes Cmpd-X, providing essential parameters like exposure (AUC), peak concentration (Cmax), and half-life (t½). [5]This information is critical for designing efficacy studies and predicting human dosage.

  • Methodology:

    • Fast male Sprague-Dawley rats overnight.

    • Administer Cmpd-X via oral gavage (PO) at a single dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A separate cohort receives an intravenous (IV) dose (e.g., 1 mg/kg) for bioavailability calculation.

    • Collect sparse blood samples (e.g., via tail vein) from each animal at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method. [6] 6. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 4: Hypothetical Pharmacokinetic Parameters for Cmpd-X in Rats (10 mg/kg, PO)

ParameterValueUnit
Cmax1.2µg/mL
Tmax2.0h
AUC_last8.5µg*h/mL
6.0h
F (%)35%
In Vivo Efficacy (Pharmacodynamics)

Protocol 3.2.1: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

  • Causality & Rationale: Given the hypothesis of PPARγ agonism, a relevant disease model is required to demonstrate therapeutic effect. The DIO mouse model is a standard for assessing anti-diabetic and lipid-lowering agents.

  • Methodology:

    • Induce obesity and insulin resistance in C57BL/6J mice by feeding a high-fat diet (60% kcal from fat) for 10-12 weeks.

    • Randomize mice into treatment groups (n=8-10 per group): Vehicle, Cmpd-X (e.g., 3, 10, 30 mg/kg), and Positive Control (Rosiglitazone, 10 mg/kg).

    • Administer compounds daily via oral gavage for 28 days.

    • Monitor body weight and food intake throughout the study.

    • Perform an oral glucose tolerance test (OGTT) on day 21 to assess improvements in glucose handling.

    • At study termination, collect blood for analysis of plasma triglycerides, insulin, and other relevant biomarkers. Collect liver and adipose tissue for histological analysis.

Safety Pharmacology

Safety pharmacology studies are mandated by regulatory agencies (e.g., FDA, EMA) to investigate potential adverse effects on vital organ systems prior to first-in-human trials. [7][8][9]The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems. [10][11] Protocol 3.3.1: Core Battery Safety Assessment Overview

  • Causality & Rationale: These studies are designed to uncover any undesirable physiological effects of Cmpd-X at and above the anticipated therapeutic exposure levels. [7]* Methodology Overview:

    • Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is performed in rats. Animals are dosed with Cmpd-X at multiple levels and observed for changes in behavior, autonomic function, sensorimotor responses, and neuromuscular coordination.

    • Cardiovascular System:

      • In Vitro: A hERG channel patch-clamp assay is conducted to assess the risk of QT interval prolongation, a major cardiac liability.

      • In Vivo: Cardiovascular parameters (blood pressure, heart rate, ECG) are monitored in conscious, freely moving, telemetered animals (e.g., dogs or non-human primates) following administration of Cmpd-X.

    • Respiratory System: Respiratory rate and tidal volume are measured in conscious rats using whole-body plethysmography after dosing with Cmpd-X.

Data Integration and Conclusion

The comprehensive pharmacological profiling of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, as outlined, provides a robust dataset to facilitate a "Go/No-Go" decision. A successful candidate would exhibit:

  • Potent and selective on-target activity.

  • A clean off-target profile with no significant interactions with safety-critical targets.

  • Favorable ADME properties indicative of good oral bioavailability and a reasonable half-life.

  • Demonstrable efficacy in a relevant in vivo disease model.

  • No adverse findings in the core battery of safety pharmacology studies.

The structured approach detailed in these application notes ensures that key biological questions are answered systematically, de-risking the progression of Cmpd-X from a novel entity to a potential clinical candidate.

References

  • Porsolt. In Vivo Pharmacology Models and Capabilities. [Link]

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • ACS Publications. The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Medicinal Chemistry. [Link]

  • Evotec. in vivo Pharmacology. [Link]

  • IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • PubMed. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. Drug Discovery Today. [Link]

  • International Council for Harmonisation (ICH). Safety Pharmacology Studies for Human Pharmaceuticals S7A. [Link]

  • National Institutes of Health (NIH). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Pharmaron. In Vivo Models For Efficacy Testing | CRO Services. [Link]

  • ResearchGate. Pharmacological and Pharmaceutical Profiling. [Link]

  • Irving Institute for Clinical and Translational Research. Pharmacokinetic Profiling. [Link]

  • Sygnature Discovery. In Vivo Pharmacology. [Link]

  • Selvita. In Vitro and Ex Vivo Pharmacology - Drug Discovery. [Link]

  • European Medicines Agency (EMA). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • MDPI. In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. [Link]

  • Therapeutic Goods Administration (TGA). ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • PubChem. 5-(3-Bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid. [Link]

  • ResearchGate. International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? [Link]

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Application Notes and Protocols for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Molecule of Interest

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a unique small molecule with significant potential in medicinal chemistry. Its structure comprises three key pharmacophoric features: a substituted aromatic ring (3-bromo-4-methylphenyl), a ketone carbonyl group, and a flexible seven-carbon carboxylic acid chain. While this specific molecule is not extensively documented in current literature, an analysis of its constituent parts provides a strong rationale for its investigation as a modulator of various biological targets.

The 3-bromo-4-methylphenyl moiety offers a combination of lipophilicity and potential for specific halogen bonding interactions, which can enhance binding affinity and selectivity for protein targets. Brominated phenyl groups are present in a variety of bioactive compounds, contributing to improved pharmacokinetic and pharmacodynamic properties.[1] The keto-acid feature is a well-established motif in the design of enzyme inhibitors, where the ketone and carboxylic acid can engage in crucial hydrogen bonding and electrostatic interactions with active site residues.[2] The octanoic acid chain provides a flexible linker, allowing the aromatic portion to orient itself optimally within a binding pocket.

These structural alerts suggest that 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid could serve as a valuable probe or lead compound in drug discovery. This document outlines potential applications and provides detailed protocols for its characterization.

Hypothesized Biological Applications

Based on a structural analogy to known bioactive molecules, we propose the following primary applications for investigation:

  • Enzyme Inhibition: The molecule's architecture is reminiscent of various enzyme inhibitors. The phenyl ring can occupy hydrophobic pockets, while the keto-acid portion can mimic a substrate or interact with catalytic residues. Potential enzyme targets include:

    • Kinases: Many kinase inhibitors feature a heterocyclic or aromatic core that occupies the adenine-binding pocket. The 3-bromo-4-methylphenyl group could fulfill this role.

    • Dehydrogenases: The keto-acid structure is particularly relevant for enzymes involved in metabolism, such as branched-chain ketoacid dehydrogenase (BCKDH).[3][4]

    • Phosphatases: Aryl diketoacid derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B).[2]

  • Antibacterial Agents: Both bromophenols and medium-chain fatty acids like octanoic acid are known to possess antibacterial properties.[5][6] The combination of these two features in a single molecule could lead to synergistic or novel antibacterial activity. N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have recently been reported to exhibit antibacterial activity against extensively drug-resistant Salmonella Typhi.[7]

  • Modulators of Nuclear Receptors: The lipophilic nature of the molecule, coupled with the acidic head group, suggests potential interactions with nuclear receptors, which are often targeted by small molecules with similar physicochemical properties.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path for the initial characterization of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a representative kinase.

Causality of Experimental Choices:

  • ADP-Glo™ Kinase Assay: This luminescent assay is chosen for its high sensitivity and robustness. It measures kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity.

  • Broad Kinase Panel: Initial screening against a panel of kinases is recommended to identify potential primary targets and assess selectivity.

  • DMSO as Solvent: Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving small molecules for biological assays due to its high solubilizing capacity and general compatibility with cellular and enzymatic assays at low concentrations.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM).

    • Further dilute these stocks into the appropriate kinase assay buffer to achieve the final desired concentrations, ensuring the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound solution.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 7.5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 7.5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 15 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Stock 10 mM Compound Stock in DMSO Serial_Dilution Serial Dilutions Compound_Stock->Serial_Dilution Assay_Ready_Compound Assay-Ready Compound Plates Serial_Dilution->Assay_Ready_Compound Add_Kinase_Substrate Add Kinase + Substrate Assay_Ready_Compound->Add_Kinase_Substrate Add_ATP Add ATP to start reaction Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate (60 min, 30°C) Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min, RT) Add_ADPGlo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate (30 min, RT) Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay

This protocol uses a resazurin-based assay to measure the effect of the compound on the proliferation and viability of a cancer cell line (e.g., HeLa).

Causality of Experimental Choices:

  • Resazurin (AlamarBlue): This indicator dye is a reliable measure of cell viability. Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells. This method is less prone to artifacts than some other viability assays.

  • 72-hour Incubation: A 72-hour exposure period is a standard duration to observe significant effects on cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

Data Presentation:

CompoundTarget KinaseIn Vitro IC50 (nM)HeLa GI50 (µM)
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid Kinase XHypothetical ValueHypothetical Value
Staurosporine (Control)Pan-kinase100.05
Protocol 3: Western Blot for Target Engagement in a Cellular Context

This protocol assesses whether the compound inhibits a specific signaling pathway in cells, providing evidence of target engagement. This example assumes the target is a kinase that phosphorylates a downstream protein.

Causality of Experimental Choices:

  • Phospho-specific Antibodies: These antibodies are highly specific for the phosphorylated form of a protein, allowing for a direct measure of the activity of the upstream kinase.

  • Total Protein Antibodies: Used as a loading control to ensure that any observed decrease in the phospho-protein is not due to a general decrease in the total amount of that protein.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., HeLa) in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with the test compound at 1x, 5x, and 10x the GI50 concentration for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and denature by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against the total target protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading.

Hypothetical Signaling Pathway:

G cluster_pathway Hypothetical Kinase X Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation promotes TestCompound 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid TestCompound->KinaseX inhibits

Caption: Inhibition of a hypothetical kinase pathway.

Conclusion and Future Directions

The structural features of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid present a compelling case for its exploration in medicinal chemistry. The provided protocols offer a robust framework for its initial characterization as a potential enzyme inhibitor or antibacterial agent. Positive results from these assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic profiling to assess its drug-like properties. This molecule represents a promising starting point for the development of novel therapeutics.

References

  • Mephedrone - Wikipedia. Available from: [Link]

  • Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. PubMed. Available from: [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. RSC Publishing. Available from: [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. ResearchGate. Available from: [Link]

  • The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. PMC. Available from: [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4. ACS Publications. Available from: [Link]

  • Role of Computer-Aided Drug Design in Drug Development. MDPI. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]

  • Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. ResearchGate. Available from: [Link]

  • 1-(3-Bromo-4-methylphenyl)ethan-1-one. PubChem. Available from: [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. ResearchGate. Available from: [Link]

  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Small Molecule Macrocyclic Kinase Inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Structure-effect relationship of phenolic compounds on α-amylase inhibition studied by isothermal titration calorimetry. ScienceDirect. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available from: [Link]

  • Mitigating ADC Toxicities With Linker-Payload Design... YouTube. Available from: [Link]

  • Octanoic Acid. PubChem. Available from: [Link]

  • Identification and Development of BRD9 Chemical Probes. MDPI. Available from: [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available from: [Link]

  • Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro. Oxford Academic. Available from: [Link]

  • REINVENT 2.0: An AI Tool for De Novo Drug Design. PubMed. Available from: [Link]

  • Structure-activity relationship and interaction mechanism of nine structurally similar flavonoids and α-amylase. ResearchGate. Available from: [Link]

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Application Notes and Protocols: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a novel long-chain fatty acid analog, as a molecular probe. Fatty acid metabolism is a central process in cellular bioenergetics and signaling, and its dysregulation is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer.[1][2][3] Molecular probes that mimic natural fatty acids are invaluable tools for dissecting the intricate mechanisms of fatty acid transport, activation, and utilization. This guide details the rationale behind the design of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, its potential applications in cellular and biochemical assays, and step-by-step protocols for its use in studying fatty acid-associated proteins and pathways.

Table of Contents
  • Introduction: The Significance of Studying Fatty Acid Metabolism

  • Molecular Probe Profile: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

    • Chemical Structure and Properties

    • Rationale for Design

  • Core Applications and Methodologies

    • Application 1: Profiling Fatty Acid Binding Proteins via Chemical Proteomics

    • Application 2: Cellular Imaging of Fatty Acid Uptake and Localization

    • Application 3: Enzyme Activity and Inhibition Assays

  • Detailed Experimental Protocols

    • Protocol 1: Preparation and Handling of the Fatty Acid Probe

    • Protocol 2: Chemical Proteomics Workflow for Target Identification

    • Protocol 3: Live-Cell Fluorescence Microscopy of Fatty Acid Trafficking

    • Protocol 4: In Vitro Enzyme Assay with Fatty Acid Synthase (FAS)

  • Data Analysis and Interpretation

  • Troubleshooting

  • References

Introduction: The Significance of Studying Fatty Acid Metabolism

Fatty acid metabolism encompasses a series of fundamental biological processes, including the uptake of fatty acids from the extracellular environment, their activation to acyl-CoA thioesters, their catabolism for energy production via β-oxidation, and their incorporation into complex lipids such as triglycerides and phospholipids.[4] These pathways are tightly regulated to meet the cell's energy demands and structural needs. Aberrations in fatty acid metabolism are a hallmark of many pathological conditions. For instance, excessive fatty acid uptake and oxidation are linked to cardiac dysfunction in obesity and diabetes, while cancer cells often exhibit upregulated de novo fatty acid synthesis to support rapid proliferation.[2][3]

To unravel the complexities of these pathways and identify potential therapeutic targets, researchers rely on molecular probes that can report on the activity of specific enzymes or the localization of metabolites within the cell.[5] Fatty acid analogs, which structurally mimic their natural counterparts but contain unique chemical features, are powerful tools for such investigations.[6][7]

Molecular Probe Profile: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid
Chemical Structure and Properties
PropertyValueSource
IUPAC Name 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid-
Molecular Formula C₁₅H₁₉BrO₃-
Molecular Weight 327.21 g/mol -
Appearance (Predicted) White to off-white solid-
Solubility Soluble in organic solvents (DMSO, ethanol), requires carrier protein (BSA) for aqueous solutions[8][9]

Note: As this is a novel probe, some properties are predicted based on its chemical structure.

Rationale for Design

The design of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid incorporates several key features that make it a versatile molecular probe:

  • Long-Chain Fatty Acid Mimic: The octanoic acid chain serves as a recognizable substrate for cellular machinery involved in long-chain fatty acid transport and metabolism.

  • Aryl Ketone Linkage: The 8-oxo group provides a stable linkage to the phenyl ring and can influence the electronic properties of the molecule.

  • Bromo-phenyl Group: This moiety is the key functional component of the probe.

    • UV-Crosslinking Potential: The aryl bromide can potentially be activated by UV light to form a covalent bond with nearby proteins, enabling photo-affinity labeling.[10]

    • "Click" Chemistry Handle (Post-Modification): While not a direct "click" handle, the aryl bromide can be a site for further chemical modification to introduce an alkyne or azide for subsequent bioorthogonal ligation.[5]

    • Heavy Atom for Structural Biology: The bromine atom can be useful in X-ray crystallography for phasing.

Core Applications and Methodologies
Application 1: Profiling Fatty Acid Binding Proteins via Chemical Proteomics

This probe can be used to identify and profile proteins that interact with fatty acids in a cellular context. The workflow involves treating live cells with the probe, inducing covalent cross-linking to interacting proteins, lysing the cells, and then using mass spectrometry to identify the labeled proteins.[10][11]

Workflow for Chemical Proteomics

A 1. Treat live cells with 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid B 2. UV irradiate cells to induce photo-crosslinking A->B C 3. Lyse cells and harvest proteome B->C D 4. (Optional) Click chemistry to attach biotin or fluorophore C->D E 5. Affinity purification of probe-protein conjugates D->E F 6. On-bead digestion or elution E->F G 7. LC-MS/MS analysis F->G H 8. Protein identification and data analysis G->H

Caption: Chemical proteomics workflow using the fatty acid probe.

Application 2: Cellular Imaging of Fatty Acid Uptake and Localization

By attaching a fluorescent dye to the probe (either through pre-synthesis modification or post-crosslinking click chemistry), it can be used to visualize the uptake and subcellular localization of fatty acids in live or fixed cells using fluorescence microscopy.[12][13][14] This can provide insights into fatty acid trafficking between organelles like lipid droplets and mitochondria.[15]

Application 3: Enzyme Activity and Inhibition Assays

The probe can be used as a substrate or a competitive inhibitor in in vitro assays for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, fatty acid synthase (FAS), or various lipases.[16][17] By monitoring the consumption of the probe or its effect on the processing of a natural substrate, one can screen for enzyme inhibitors or characterize enzyme kinetics.

Detailed Experimental Protocols
Protocol 1: Preparation and Handling of the Fatty Acid Probe

Causality: Long-chain fatty acids have low solubility in aqueous media.[8] To ensure cellular uptake and prevent cytotoxicity from solvents, the probe must be complexed with a carrier protein, typically bovine serum albumin (BSA).[8][9]

Materials:

  • 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid

  • DMSO (cell culture grade)

  • Fatty acid-free BSA

  • Sterile PBS

  • Cell culture medium

Procedure:

  • Prepare a 100 mM stock solution of the fatty acid probe in DMSO.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.

  • Complex the fatty acid with BSA: a. In a sterile tube, add the desired volume of the 100 mM probe stock solution. b. Slowly add the warm 10% BSA solution while vortexing to achieve the desired final concentration and fatty acid:BSA molar ratio (typically between 3:1 and 6:1). c. Incubate at 37°C for 30 minutes to allow for complete complexation.

  • Sterile filter the fatty acid-BSA complex through a 0.22 µm filter.

  • Add the complex to cell culture medium to the final desired working concentration. The final concentration of DMSO in the medium should be less than 0.1%.

Protocol 2: Chemical Proteomics Workflow for Target Identification

Causality: This protocol leverages the photo-reactive nature of the aryl bromide to covalently link the probe to interacting proteins, allowing for their subsequent enrichment and identification.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Fatty acid probe-BSA complex (from Protocol 1)

  • PBS, ice-cold

  • UV cross-linker (e.g., Stratalinker with 365 nm bulbs)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • (Optional) Azide- or alkyne-modified biotin or fluorophore for click chemistry

  • Streptavidin-agarose beads

  • Mass spectrometry-grade trypsin

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat with the fatty acid probe-BSA complex at a predetermined concentration (e.g., 50-100 µM) for a specified time (e.g., 1-4 hours).

  • UV Cross-linking: a. Wash cells twice with ice-cold PBS. b. Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Click Chemistry (if applicable): If the probe is to be tagged, perform a copper-catalyzed or copper-free click reaction to attach a biotin tag for enrichment.

  • Affinity Purification: a. Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated protein-probe conjugates. b. Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis: a. Perform on-bead digestion of the captured proteins with trypsin. b. Analyze the resulting peptides by LC-MS/MS.[18] c. Identify proteins using a database search algorithm (e.g., Mascot, Sequest).

Protocol 3: Live-Cell Fluorescence Microscopy of Fatty Acid Trafficking

Causality: This protocol uses a fluorescently-tagged version of the probe to visualize its movement and accumulation within cellular compartments in real-time.

Materials:

  • Fluorescently-labeled 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid (e.g., BODIPY conjugate)

  • Cells grown on glass-bottom dishes

  • Live-cell imaging medium

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Prepare the fluorescent probe-BSA complex as described in Protocol 1.

  • Cell Labeling: Replace the culture medium with live-cell imaging medium containing the fluorescent probe-BSA complex (e.g., 1-10 µM).

  • Incubation: Incubate the cells for 30-60 minutes to allow for probe uptake.

  • Imaging: a. Wash the cells with fresh imaging medium to remove unbound probe. b. Mount the dish on the confocal microscope stage. c. Acquire images using the appropriate laser excitation and emission filters for the chosen fluorophore. d. Time-lapse imaging can be performed to track the dynamic movement of the probe.

Signaling Pathway Visualization

Extracellular Extracellular FA Probe FATP_CD36 FATP/CD36 Transporters Extracellular->FATP_CD36 Membrane Plasma Membrane Cytoplasm Cytoplasm Probe_CoA Probe-CoA FATP_CD36->Probe_CoA Activation Lipid_Droplet Lipid Droplet (Storage) Probe_CoA->Lipid_Droplet Mitochondrion Mitochondrion (Beta-Oxidation) Probe_CoA->Mitochondrion ER Endoplasmic Reticulum (Lipid Synthesis) Probe_CoA->ER ACSL ACSL

Caption: Cellular uptake and metabolic fate of the fatty acid probe.

Protocol 4: In Vitro Enzyme Assay with Fatty Acid Synthase (FAS)

Causality: This protocol determines if the probe acts as an inhibitor of FAS by measuring the oxidation of NADPH, a key cofactor in fatty acid synthesis.[19]

Materials:

  • Purified fatty acid synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0, with DTT and EDTA)

  • UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in a microplate or cuvette.

  • Add varying concentrations of the fatty acid probe (solubilized in DMSO) to the wells. Include a DMSO-only control.

  • Initiate the reaction by adding malonyl-CoA and purified FAS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH oxidation for each concentration of the probe.

  • Determine the IC₅₀ value by plotting the reaction rate against the probe concentration.

Data Analysis and Interpretation
  • Chemical Proteomics: Identified proteins should be filtered against control experiments (e.g., no UV cross-linking, competition with natural fatty acids). Bioinformatic analysis can reveal enriched pathways and cellular compartments.

  • Fluorescence Microscopy: Image analysis software can be used to quantify fluorescence intensity in different organelles, providing a measure of probe accumulation. Co-localization with organelle-specific markers is crucial.

  • Enzyme Assays: Kinetic parameters such as IC₅₀ or Kᵢ can be calculated using appropriate software (e.g., GraphPad Prism).

Troubleshooting
IssuePossible CauseSolution
High background in proteomics Non-specific binding to beads or proteins.Increase stringency of wash steps; include a no-probe control.
No signal in proteomics Inefficient cross-linking or enrichment.Optimize UV exposure time; confirm probe-biotin conjugation.
Cell death during imaging Probe-induced cytotoxicity or phototoxicity.Lower probe concentration; reduce laser power and exposure time.
Inconsistent enzyme assay results Probe precipitation in aqueous buffer.Ensure DMSO concentration is low (<1%); check probe solubility limits.
References
  • Bird, S. S., Marur, V. R., Sniatynski, M. J., Greenberg, H. K., & Kristal, B. S. (2011). Serum lipidomics profiling using LC–MS and high-energy collisional dissociation fragmentation: Focus on triglyceride detection and characterization. Analytical Chemistry, 83(17), 6648–6657. [Link]

  • de Carvalho, C. C. C. R., & Caramujo, M. J. (2018). The Various Roles of Fatty Acids. Molecules, 23(10), 2583. [Link]

  • Hang, H. C., & Charron, G. (2008). Chemical probes for profiling fatty acid-associated proteins in living cells. Bioorganic & Medicinal Chemistry Letters, 18(22), 5982-5986. [Link]

  • Kuhajda, F. P. (2000). Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology. Nutrition, 16(3), 202-208. [Link]

  • Listenberger, L. L., & Brown, D. A. (2007). Fluorescent fatty acids as tools for the study of lipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(10), 1125-1134. [Link]

  • Raghavan, A., Charron, G., Flexner, J., & Hang, H. C. (2008). Chemical probes for profiling fatty acid-associated proteins in living cells. Bioorganic & medicinal chemistry letters, 18(22), 5982–5986. [Link]

  • Sampath, H., & Ntambi, J. M. (2004). The role of stearoyl-CoA desaturase (SCD) in the synthesis of unsaturated fatty acids and metabolism. Annual review of nutrition, 24, 31-53. [Link]

  • Shchepin, R. V., et al. (2017). A novel fluorescently-labeled long-chain fatty acid analog for the study of fatty acid metabolism in cultured cells. bioRxiv. [Link]

  • Wikipedia. (2024). Fatty acid metabolism. [Link]

  • Zhang, L., et al. (2013). Design, synthesis, and biological evaluation of novel fatty acid synthase inhibitors. Medicinal Chemistry, 9(2), 294-302. [Link]

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Application Notes and Protocols: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Linker for Advanced Drug Delivery Systems

In the landscape of targeted therapeutics, the rational design of delivery vehicles is paramount to enhancing efficacy and minimizing off-target toxicity.[1][2] Nanoparticulate drug delivery systems (NPDDSs) and antibody-drug conjugates (ADCs) represent two of the most promising platforms for achieving site-specific drug action.[1][3] The success of these systems hinges on the careful selection of their constituent components, particularly the linker molecules that bridge the therapeutic payload to the targeting moiety or nanocarrier. This document provides a detailed technical guide on the application of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid , a molecule with significant potential as a versatile, bifunctional linker in drug delivery research.

This molecule possesses a unique architecture: a terminal carboxylic acid and a substituted aryl ketone.

  • The carboxylic acid provides a versatile chemical handle for covalent conjugation to targeting ligands, such as antibodies, peptides, or other biomolecules, as well as for surface functionalization of nanocarriers.[1][4][5]

  • The 3-bromo-4-methylphenyl ketone moiety offers a moderately lipophilic domain. This feature can be exploited for non-covalent encapsulation of hydrophobic drug molecules through mechanisms like π-π stacking and hydrogen bonding.[6] Furthermore, aryl ketones are prevalent structural motifs in medicinal chemistry, offering a stable scaffold that can be further modified if necessary.[7][8]

These application notes will detail a representative synthesis protocol, methods for conjugation and formulation into drug delivery systems, and the requisite analytical characterization techniques.

Physicochemical Properties & Design Rationale

The utility of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid stems from its distinct structural features, which are summarized below.

PropertyFeatureImplication in Drug Delivery
Molecular Weight ~343.25 g/mol Small size allows for minimal steric hindrance during conjugation.
Terminal Group 1 Carboxylic Acid (-COOH)Enables covalent linkage to amine- or hydroxyl-containing molecules (e.g., proteins, peptides, PEG) via established chemistries (e.g., EDC/NHS).[5][6]
Terminal Group 2 3-Bromo-4-methylphenyl ketoneProvides a hydrophobic core for drug encapsulation and can participate in various chemical transformations.[6][7][8]
Alkyl Chain C7 Aliphatic SpacerOffers spatial separation between the carrier and a potential payload, which can be critical for maintaining the biological activity of both.
Reactivity Aryl BromideThe bromine atom can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) if more complex structures are desired.

Proposed Synthetic Pathway

suberic_acid Suberic Acid intermediate1 Suberoyl Chloride Monomethyl Ester suberic_acid->intermediate1  Methanol, then SOCl₂ socl2 SOCl₂ product_ester Methyl 8-(3-bromo-4-methylphenyl) -8-oxooctanoate intermediate1->product_ester  Friedel-Crafts Acylation friedel_crafts 3-Bromo-4-methyltoluene AlCl₃ (Catalyst) final_product 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic Acid product_ester->final_product  Ester Hydrolysis hydrolysis 1. NaOH (aq) 2. H₃O⁺

Caption: Proposed synthesis of the target molecule via Friedel-Crafts acylation.

Application Protocol 1: Covalent Conjugation to a Peptide

This protocol describes the conjugation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid to the N-terminus or a lysine residue of a model peptide using carbodiimide chemistry. This creates a functionalized peptide, where the aryl ketone moiety is available for subsequent drug loading or other interactions.

Core Principle: Carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), activates the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of the peptide to form a stable amide bond.[5][6]

cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation cluster_purification Step 3: Purification & Analysis Linker Linker Molecule (-COOH) ActivatedLinker NHS-Ester Activated Linker Linker->ActivatedLinker  in MES Buffer, pH 6.0 EDC_NHS EDC / NHS Peptide Target Peptide (-NH₂) ActivatedLinker->Peptide Conjugation Reaction Conjugate Linker-Peptide Conjugate Peptide->Conjugate  in PBS, pH 7.4 Purification Purification (RP-HPLC) Analysis Characterization (LC-MS, MALDI-TOF) Purification->Analysis

Caption: Workflow for conjugating the linker to an amine-containing molecule.

Materials:

  • 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

  • Model Peptide (with at least one primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (LC-MS or MALDI-TOF)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in a minimal amount of DMSO and then dilute to a final concentration of 10 mM in Activation Buffer.

    • Prepare fresh 100 mM solutions of EDC and NHS in ultrapure water.

    • Dissolve the peptide in Conjugation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acid:

    • To the linker solution, add EDC (to a final concentration of 5 mM) and NHS (to a final concentration of 2 mM).

    • Incubate at room temperature for 15-30 minutes. This reaction forms the semi-stable NHS-ester.

    • Rationale: NHS is used to improve the efficiency of the EDC-mediated coupling and to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester, reducing side reactions like hydrolysis.

  • Conjugation to Peptide:

    • Immediately add the activated linker solution to the peptide solution at a molar ratio between 10:1 and 20:1 (linker:peptide).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification:

    • Purify the resulting conjugate from unreacted peptide and excess linker using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using LC-MS or MALDI-TOF mass spectrometry. The mass of the conjugate should equal the mass of the peptide plus the mass of the linker minus the mass of water.[3]

Application Protocol 2: Formulation of a Drug-Loaded Nanoparticle

This protocol details the incorporation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid into a lipid nanoparticle (LNP) formulation designed to encapsulate a hydrophobic drug. Here, the linker acts as a functionalized lipid, with its carboxylic acid group oriented towards the nanoparticle surface for potential future targeting ligand attachment.

Core Principle: The hydrophobic aryl ketone and alkyl chain of the linker will integrate into the lipid bilayer of the nanoparticle during its self-assembly, while the polar carboxylic acid group remains at the aqueous interface. This method is a common strategy for functionalizing nanocarriers.[1][4]

Materials:

  • 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

  • Structural Lipids (e.g., DSPC, Cholesterol)

  • PEGylated Lipid (e.g., DSPE-PEG2000)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Ethanol

  • Aqueous Buffer (e.g., Citrate buffer, pH 4.0)

  • Microfluidic nanoparticle synthesis system (e.g., NanoAssemblr) or sonicator

  • Dialysis or Tangential Flow Filtration (TFF) system for purification

Step-by-Step Methodology:

  • Lipid-Ethanol Phase Preparation:

    • Dissolve the structural lipids, cholesterol, PEGylated lipid, the hydrophobic drug, and 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in absolute ethanol.

    • A typical molar ratio might be 50:38.5:1.5:10 (Structural Lipid:Cholesterol:PEG-Lipid:Functional Linker). The drug-to-lipid ratio should be optimized (e.g., 0.02 w/w).

    • Rationale: Ethanol acts as a common solvent for all hydrophobic components, ensuring a homogenous mixture prior to nanoparticle formation.

  • Nanoparticle Formation:

    • Prepare the aqueous phase using the appropriate buffer.

    • Using a microfluidic device, rapidly mix the ethanolic lipid stream with the aqueous buffer stream at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the drug.

    • Alternatively, the lipid-ethanol solution can be injected rapidly into the stirred aqueous buffer, followed by sonication to reduce particle size.

  • Purification and Buffer Exchange:

    • Remove the residual ethanol and unencapsulated drug from the nanoparticle suspension. This is typically achieved by dialysis against PBS (pH 7.4) or using a TFF system.

    • Rationale: This step is critical for removing organic solvent and ensuring the formulation is biocompatible. The buffer exchange to physiological pH also helps stabilize the final formulation.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS). Expected size should be in the 80-150 nm range for targeted delivery. Zeta potential will indicate surface charge.

    • Encapsulation Efficiency (EE): Separate the nanoparticles from the aqueous phase (e.g., using a centrifugal filter). Quantify the free drug in the filtrate and the total drug in the formulation using HPLC or UV-Vis spectroscopy.

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Confirmation of Linker Incorporation: While challenging, linker incorporation can be inferred by changes in zeta potential or confirmed by advanced techniques like LC-MS analysis of the dissociated nanoparticle components.

Analytical Characterization Toolbox

Thorough characterization is essential to validate the synthesis and application of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in drug delivery constructs.[9]

TechniqueApplicationExpected Outcome
¹H and ¹³C NMR Structural confirmation of the synthesized linker.Peaks corresponding to the aromatic, alkyl, and carbonyl groups with appropriate chemical shifts and integrations.
LC-MS Purity assessment of the linker; confirmation of conjugation; characterization of ADCs.[3][10][11]A single major peak in the chromatogram with the correct mass-to-charge ratio for the linker. For conjugates, observation of the expected molecular ion.
RP-HPLC Purity analysis and purification of conjugates.[12]Separation of the conjugate from starting materials, allowing for quantification and isolation.
Dynamic Light Scattering (DLS) Measurement of nanoparticle size, polydispersity index (PDI), and zeta potential.Provides critical data on the physical characteristics of the nanoparticle formulation, which influence its stability and in vivo fate.

Conclusion and Future Directions

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a promising bifunctional molecule for researchers in targeted drug delivery. Its distinct chemical handles allow for straightforward conjugation to targeting moieties and stable incorporation into nanocarrier systems. The protocols outlined here provide a foundational framework for utilizing this linker to develop novel, customized delivery platforms. Future work could involve exploiting the aryl bromide for orthogonal chemistry, allowing for the attachment of a secondary payload or imaging agent, further expanding the versatility of this promising scaffold.

References

  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC - NIH . National Institutes of Health. [Link]

  • Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC - NIH . National Institutes of Health. [Link]

  • Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer . MDPI. [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage . Cell Press. [Link]

  • CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents.
  • Carboxylic Acid Functionalized Gold Nanoparticles - NanoHybrids . NanoHybrids. [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI . MDPI. [Link]

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis . Bio-Synthesis Inc. [Link]

  • Chemical Conjugation to Less Targeted Proteinogenic Amino Acids - PMC - NIH . National Institutes of Health. [Link]

  • Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates - RSC Publishing . Royal Society of Chemistry. [Link]

  • The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates . Medium. [Link]

  • A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC - PubMed Central . National Institutes of Health. [Link]

  • Crumpled Graphene Oxide Loaded with Anticancer Agents Synthesized by a Single-Step Aerosol Method for Drug Delivery | ACS Omega - ACS Publications . American Chemical Society. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - SciSpace . SciSpace. [Link]

  • Examples of reactions used for conjugation to carboxylic acids. A:... - ResearchGate . ResearchGate. [Link]

  • Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - PMC - NIH . National Institutes of Health. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - NIH . National Institutes of Health. [Link]

  • The synthesis of alky aryl ketones via a Pd-catalyzed/light-induced... - ResearchGate . ResearchGate. [Link]

  • Chemical Conjugation - Creative Biolabs . Creative Biolabs. [Link]

  • Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - MDPI . MDPI. [Link]

  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials - Macmillan Group - Princeton University . Princeton University. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction . IJISRT. [Link]

  • Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS) - Charles River Laboratories . Charles River Laboratories. [Link]

  • Synthesis of 8-aminooctanoic acid from oleic acid. The abbreviations... - ResearchGate . ResearchGate. [Link]

  • CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents.

Sources

Application of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the chemical structure of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid reveals a molecule with significant, albeit underexplored, potential in the field of materials science. Its unique combination of a reactive bromo-substituted aryl ketone and a terminal carboxylic acid, separated by a flexible aliphatic spacer, makes it a versatile building block for a variety of functional materials. This guide provides detailed application notes and protocols for researchers and scientists interested in leveraging the properties of this compound.

Molecular Architecture and Potential Applications

The structure of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid offers three distinct functional regions that can be exploited in materials design:

  • The Bromo-Aryl Ketone Moiety: The aromatic ring provides thermal stability and can be functionalized further via the bromo- group using cross-coupling reactions. The ketone group is a well-known photosensitizer, making the molecule a candidate for UV-curable coatings and photolithography. The presence of bromine also suggests potential for creating materials with a high refractive index or flame-retardant properties.

  • The Aliphatic Octanoic Chain: This eight-carbon chain imparts flexibility to the molecule and can influence the morphology and processability of resulting polymers or self-assembled systems.

  • The Terminal Carboxylic Acid: This functional group is a versatile handle for a wide range of chemical transformations, including esterification and amidation, making it ideal for polymerization or for anchoring the molecule to various substrates.

Based on these structural features, the primary applications for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in materials science can be categorized into three main areas: as a monomer for specialty polymers, as a surface modification agent, and as a precursor for photosensitive materials.

Application I: Monomer for High-Performance Polyesters

The presence of a terminal carboxylic acid allows 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid to be used as a monomer in the synthesis of polyesters. The resulting polymers would be expected to exhibit unique properties imparted by the bromo-aryl ketone group.

Scientific Rationale

Polycondensation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid with a suitable diol, such as 1,4-butanediol, would yield a polyester with the bromo-aryl ketone moiety as a repeating side group. This side group can be expected to:

  • Increase the Refractive Index: The high electron density of the bromine atom and the aromatic ring can enhance the refractive index of the polymer, a desirable property for optical applications.

  • Impart Flame Retardancy: Brominated compounds are well-known flame retardants, and incorporating this monomer into a polymer backbone could improve its fire safety profile.

  • Enable Photocrosslinking: The aryl ketone group can absorb UV light and initiate crosslinking reactions, allowing the polymer to be cured or patterned with UV radiation.

Experimental Protocol: Synthesis of a Photosensitive Polyester

This protocol describes the synthesis of a polyester via polycondensation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid with 1,4-butanediol.

Materials:

  • 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

  • 1,4-butanediol (excess)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (1 equivalent), 1,4-butanediol (1.2 equivalents), and p-toluenesulfonic acid (0.01 equivalents). Add enough toluene to suspend the reactants.

  • Polycondensation: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. Continue the reaction until no more water is formed (typically 12-24 hours).

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Expected Polymer Properties
PropertyExpected Value/CharacteristicRationale
Glass Transition Temp. (Tg) 40-70°CFlexible aliphatic backbone with bulky side groups.
Refractive Index >1.55Presence of high electron density bromine and aromatic ring.
Solubility Soluble in common organic solvents (THF, Chloroform)Aliphatic nature of the polymer backbone.
UV Absorbance (λmax) ~260-280 nmAromatic ketone chromophore.

Application II: Functional Surface Modification

The carboxylic acid group can act as an anchor to bind 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid to metal oxide surfaces, forming self-assembled monolayers (SAMs). The exposed bromo-phenyl groups can then be used to tailor the surface properties or as a platform for further chemical reactions.

Scientific Rationale

SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. Carboxylic acids are known to form robust SAMs on surfaces like aluminum oxide, titanium dioxide, and indium tin oxide (ITO). By forming a SAM with 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a surface can be created that is:

  • Hydrophobic: The aromatic end-groups will create a low-energy surface.

  • Chemically Reactive: The bromine atom on the surface can be used as a handle for surface-initiated polymerization or for attaching other molecules via cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Experimental Protocol: Formation of a SAM on a Silicon Wafer

This protocol details the formation of a SAM on a native silicon oxide surface.

Materials:

  • Silicon wafers

  • Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION

  • Anhydrous toluene

  • Solution of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in toluene (1 mM)

  • Ethanol

Procedure:

  • Substrate Cleaning: Clean the silicon wafers by immersing them in piranha solution for 15 minutes to create a hydrophilic, hydroxyl-terminated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinsing and Drying: Rinse the wafers thoroughly with deionized water and then with ethanol. Dry the wafers under a stream of nitrogen.

  • SAM Formation: Immerse the cleaned and dried wafers in the 1 mM solution of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in anhydrous toluene. Leave the wafers in the solution for 24 hours at room temperature to allow for the formation of the SAM.

  • Rinsing: Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

  • Drying: Dry the functionalized wafers under a stream of nitrogen.

Characterization of the SAM
  • Contact Angle Goniometry: To confirm the formation of a hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the presence of bromine on the surface.

  • Atomic Force Microscopy (AFM): To study the morphology of the monolayer.

Visualizations

Molecular_Structure cluster_molecule 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid mol mol

Caption: Chemical structure of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Polymerization_Reaction monomer 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid + 1,4-Butanediol catalyst p-TsOH, Toluene Reflux, Dean-Stark monomer->catalyst polymer Photosensitive Polyester catalyst->polymer water Water (byproduct) catalyst->water

Caption: Polycondensation scheme for the synthesis of a photosensitive polyester.

SAM_Workflow cluster_workflow Self-Assembled Monolayer (SAM) Formation Workflow A 1. Substrate Cleaning (Piranha Etch on Si Wafer) B 2. Rinsing & Drying (DI Water, Ethanol, N2 Stream) A->B C 3. SAM Formation (Immersion in Molecule Solution) B->C D 4. Rinsing & Drying (Toluene, N2 Stream) C->D E 5. Characterization (Contact Angle, XPS, AFM) D->E

Caption: Experimental workflow for the formation of a self-assembled monolayer.

References

  • Gädda, T. M. (2014). High Refractive Index Polymers. In: Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. [Link]

  • Weil, E. D., & Levchik, S. V. (2016). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. [Link]

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The most logical and efficient pathway to the target molecule involves a two-stage process: a Friedel-Crafts acylation followed by a regioselective aromatic bromination. This guide is structured to address each stage independently before covering general purification and analysis.

Overall Synthesis Workflow

The synthesis begins with the Friedel-Crafts acylation of toluene with an octanedioic acid derivative (e.g., suberic anhydride or suberoyl chloride) to form the keto acid intermediate. This is followed by the selective bromination of the aromatic ring at the position ortho to the activating methyl group and meta to the deactivating acyl chain.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Regioselective Bromination cluster_2 Analysis & Purification Toluene Toluene Intermediate 8-(4-methylphenyl)- 8-oxooctanoic acid Toluene->Intermediate Acylation Suberic_Anhydride Suberic Anhydride / Chloride Suberic_Anhydride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Toluene Final_Product 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid Intermediate->Final_Product Bromination Bromine Br₂ / FeBr₃ Bromine->Final_Product Purification Recrystallization / Chromatography Final_Product->Purification Analysis NMR, MS, IR Purification->Analysis

Caption: Overall workflow for the two-stage synthesis.

Part 1: Friedel-Crafts Acylation of Toluene

This reaction attaches the eight-carbon acyl chain to the toluene ring. Due to the ortho-, para-directing nature of the methyl group, the acylation occurs predominantly at the 4-position (para) due to reduced steric hindrance.[1][2]

Reaction Mechanism: Acylation

The Lewis acid (AlCl₃) activates the acylating agent (suberoyl chloride is shown here) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring to form the ketone product.[3][4][5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Aromatization AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [R-C≡O]⁺ (Acylium Ion) Complex->Acylium AlCl4 AlCl₄⁻ Toluene Toluene Ring Sigma Sigma Complex (Non-aromatic) Toluene->Sigma + [R-C≡O]⁺ Product Acylated Toluene Sigma->Product - H⁺ AlCl4_2 AlCl₄⁻ HCl + HCl AlCl3_regen + AlCl₃

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 8-(4-methylphenyl)-8-oxooctanoic acid
  • Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

  • Reagent Charging: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add a suitable solvent (e.g., dichloromethane or nitrobenzene; 200 mL).

  • Catalyst Addition: Cool the flask in an ice bath (0-5 °C) and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

  • Acylating Agent: In the dropping funnel, prepare a solution of suberoyl chloride (1.0 equivalent) in the same solvent (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Substrate Addition: After the formation of the acylating complex, add toluene (1.1 equivalents) dropwise, keeping the temperature controlled.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (300 g ice, 30 mL HCl). This will hydrolyze the aluminum complexes and precipitate the product.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with water, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Troubleshooting & FAQs: Acylation Stage

Q: My reaction yield is very low. What are the most likely causes?

A: Low yields in Friedel-Crafts acylations are typically traced back to a few key areas:

  • Moisture Contamination: Aluminum chloride (AlCl₃) reacts violently with water. Any moisture in your reagents or glassware will consume the catalyst, halting the reaction. Always use anhydrous solvents and oven-dried glassware under an inert atmosphere.

  • Insufficient Catalyst: Unlike other catalyzed reactions, Friedel-Crafts acylation requires more than a catalytic amount of Lewis acid. The AlCl₃ coordinates to the carbonyl oxygen of the ketone product, forming a stable complex.[5] Therefore, you must use at least one equivalent of AlCl₃ for the product, plus a catalytic amount to drive the reaction. A common practice is to use 2.2-2.5 equivalents.

  • Poor Reagent Quality: Ensure your toluene is pure and your acylating agent (suberic anhydride or suberoyl chloride) has not degraded. Suberoyl chloride can hydrolyze over time if not stored properly.

  • Inadequate Temperature Control: The initial formation of the acylium ion complex is exothermic. If the temperature rises too high during reagent addition, it can lead to side reactions and degradation.

Q: I'm getting a dark, tarry substance instead of a clean product. Why?

A: Tar formation is often a sign of side reactions caused by excessive temperatures or incorrect stoichiometry. The highly reactive acylium ion can react with the product or itself at elevated temperatures. Ensure you maintain cooling during the initial addition phases and use a moderate temperature for the reaction itself (e.g., room temperature to 40 °C). Using a large excess of the aromatic substrate can sometimes mitigate this, but this complicates purification.[6]

Part 2: Regioselective Bromination

In this step, the intermediate keto acid is brominated. The aromatic ring has two directing groups: the activating ortho-, para-directing methyl group (-CH₃) and the deactivating meta-directing acyl group (-COR). The powerful activating effect of the methyl group will dominate, directing the incoming electrophile (Br⁺) to the position ortho to it (C3-position), which is conveniently meta to the acyl group.[1]

Reaction Mechanism: Bromination

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Electrophilic Attack Br2 Br-Br Complex Br-Br⁺-FeBr₃⁻ Br2->Complex + FeBr₃ FeBr3 FeBr₃ Br_plus Br⁺ (Electrophile) Complex->Br_plus FeBr4 FeBr₄⁻ Substrate Acylated Toluene Sigma Sigma Complex (Resonance Stabilized) Substrate->Sigma + Br⁺ Product Brominated Product Sigma->Product - H⁺ FeBr4_2 FeBr₄⁻ HBr + HBr FeBr3_regen + FeBr₃

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
  • Setup: In a round-bottom flask protected from light, dissolve the 8-(4-methylphenyl)-8-oxooctanoic acid intermediate (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or carbon tetrachloride.

  • Catalyst: Add a catalytic amount of iron filings or iron(III) bromide (FeBr₃).

  • Bromine Addition: In a dropping funnel, place a solution of bromine (Br₂, 1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature with vigorous stirring. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: Stir at room temperature for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by pouring it into a solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Remove the solvent via rotary evaporation. The crude solid can be purified by recrystallization, typically from an ethanol/water mixture.

Troubleshooting & FAQs: Bromination Stage

Q: My bromination is not selective, and I'm getting a mixture of isomers. How can I improve regioselectivity?

A: While the directing groups strongly favor the desired 3-bromo isomer, improper conditions can lead to other products.

  • Control the Temperature: Keep the reaction at room temperature or slightly below. Higher temperatures can reduce selectivity and lead to over-bromination (dibromo products).

  • Use a Catalyst: While bromine in acetic acid can work, a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a "softer" and more selective electrophile, which is less likely to overcome the deactivating effect of the acyl group at other positions.

  • Slow Addition: Add the bromine solution slowly and with good stirring to maintain a low concentration of Br₂ in the reaction pot, which favors monosubstitution.

Q: I am observing bromination on the alkyl chain (benzylic bromination) instead of the ring. How do I prevent this?

A: Benzylic bromination is a radical reaction, not an electrophilic one. This side reaction is promoted by UV light and radical initiators (like AIBN or peroxides). To ensure electrophilic aromatic substitution:

  • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil.

  • Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides.

  • Use a Lewis Acid Catalyst: Catalysts like Fe or FeBr₃ strongly promote the desired electrophilic pathway, outcompeting the radical pathway.

Part 3: Data Summary and General Guidance

Table 1: Typical Reaction Parameters
ParameterStage 1: AcylationStage 2: Bromination
Key Reagents Toluene, Suberoyl Chloride8-(p-tolyl)-8-oxooctanoic acid, Br₂
Catalyst Anhydrous AlCl₃Fe or FeBr₃
Stoichiometry Toluene (1.1 eq), Acyl Chloride (1 eq), AlCl₃ (2.2 eq)Intermediate (1 eq), Br₂ (1.05 eq), FeBr₃ (0.1 eq)
Solvent Dichloromethane, NitrobenzeneGlacial Acetic Acid, CCl₄
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 2 - 4 hours1 - 3 hours
Expected Yield 75 - 90%80 - 95%
General FAQs

Q: What is the best way to purify the final product?

A: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a solid at room temperature. The most effective purification method is recrystallization . A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes turbid. Upon cooling, the pure product should crystallize out. If isomeric impurities are present, column chromatography on silica gel may be necessary, using a solvent gradient like hexanes/ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid elutes properly.

Q: Which analytical techniques are best for characterization?

A: A combination of techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic aromatic protons. In the final product, you should see two singlets (or two closely coupled doublets, i.e., an AB quartet) corresponding to the two remaining protons on the trisubstituted ring. You will also see signals for the methyl group and the aliphatic chain protons.

  • ¹³C NMR: Confirm the number of unique carbon atoms, including the carbonyl carbon (~200 ppm), the carboxylic acid carbon (~175-180 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS): Look for the molecular ion peak (M⁺). The presence of a bromine atom will give a characteristic M and M+2 isotopic pattern with nearly equal intensity.

  • Infrared (IR) Spectroscopy: Identify key functional groups. Look for a strong C=O stretch for the ketone (~1685 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹) overlaid with a C=O stretch (~1710 cm⁻¹) for the carboxylic acid.

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. (2017). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
  • Khan Academy. Friedel-Crafts acylation. [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Google Patents. (1985).
  • Google Patents. (2021).
  • YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. [Link]

  • Google Patents. (1985). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Course Hero. Friedel - Cradfts acetylation of Bromobenzene. [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

  • PubMed. (2024). Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells. [Link]

  • Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]

  • PubMed Central. (2023). Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
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  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Google Patents.
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Technical Support Center: Purification of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for the purification challenges associated with 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid. It is designed for researchers and drug development professionals to navigate common issues encountered during and after its synthesis.

Part 1: Understanding the Core Challenge: Synthesis-Derived Impurities

The primary purification challenges for 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid stem directly from its synthesis, which is typically a Friedel-Crafts acylation reaction.[1][2] Understanding the potential side reactions is critical to diagnosing and solving purification issues.

The reaction involves acylating 3-bromo-4-methyltoluene with a derivative of suberic acid (octanedioic acid), such as its anhydride or acyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). While this is an effective method for forming the C-C bond, it can generate a complex mixture of products.

Key Potential Impurities:

  • Isomeric Products: The methyl group is an activating, ortho-para director, while the bromine is a deactivating, ortho-para director. Acylation will preferentially occur at positions activated by the methyl group. This can lead to the formation of a constitutional isomer, 8-(2-bromo-4-methylphenyl)-8-oxooctanoic acid, although this is generally a minor product due to steric hindrance. Separating these isomers is often the most significant challenge as they possess very similar polarities.[3]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 3-bromo-4-methyltoluene and the suberic acid derivative.

  • Catalyst Residues: Aluminum salts from the Lewis acid catalyst must be thoroughly removed during the aqueous workup.

  • Polysubstitution Products: While the product ketone is deactivated, preventing further acylation to a large extent, trace amounts of di-acylated products can form under harsh conditions.[2][4]

cluster_products Reaction Mixture Reactant1 3-Bromo-4-methyltoluene Catalyst AlCl₃ (Lewis Acid) Product Desired Product: 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid Reactant1->Product Friedel-Crafts Acylation Reactant2 Suberoyl Chloride (or Anhydride) Reactant2->Product Catalyst->Product Impurity1 Isomeric Impurity: 8-(2-Bromo-4-methylphenyl) -8-oxooctanoic acid Impurity2 Unreacted Starting Materials Impurity3 Catalyst Residues & Other Side Products A Crude Reaction Mixture B Aqueous Workup (Quench with HCl) A->B 1. Neutralize Catalyst C Acid-Base Extraction (Isolate Acidic Product) B->C 2. Remove Neutral Impurities D High-Performance Flash Chromatography C->D 3. Separate Isomers E Recrystallization D->E 4. Final Polishing F Pure Crystalline Product E->F 5. Achieve High Purity

Sources

Stability issues of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. Here, we address common stability issues encountered in solution-based experiments, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to anticipate challenges, ensure the integrity of your experiments, and generate reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound solution appears cloudy or has precipitated after preparation. What is the likely cause and how can I resolve this?

A1: Cloudiness or precipitation upon dissolution is a strong indicator of poor solubility in the chosen solvent system. The solubility of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is dictated by its molecular structure, which includes a large, nonpolar aromatic ring and a long aliphatic chain, along with a polar carboxylic acid group.

  • Causality: The carboxylic acid moiety imparts some polar character, but the bulky, hydrophobic bromomethylphenyl group and the octanoic acid chain dominate, leading to poor solubility in highly polar solvents like water. The pKa of the carboxylic acid group is also a critical factor; at a pH below its pKa, the compound will be in its less soluble, neutral form.[1]

  • Troubleshooting Steps:

    • Solvent Selection: For initial dissolution, consider using a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by dilution with your desired aqueous buffer. Long-chain carboxylic acids generally show better solubility in alcoholic solvents as well.[2]

    • pH Adjustment: The solubility of carboxylic acids in aqueous solutions is highly pH-dependent.[1] Increasing the pH above the pKa of the carboxylic acid will deprotonate it to the more soluble carboxylate salt. A preliminary test would be to adjust the pH of your aqueous medium to > 7.0 with a suitable base (e.g., NaOH).

    • Gentle Heating: Applying gentle heat (e.g., 37-40°C) can aid in dissolution. However, be cautious, as excessive heat can promote degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.

Q2: I am observing a loss of my compound's concentration over time in my stock solution. What are the potential degradation pathways?

A2: A decrease in the concentration of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in solution suggests chemical instability. The primary points of reactivity on the molecule are the ketone functional group, the carboxylic acid, and the brominated aromatic ring.

  • Potential Degradation Pathways:

    • Hydrolysis of the Ketone: While ketones are generally stable to hydrolysis, under certain conditions (e.g., strong acidic or basic conditions and elevated temperatures), the ketone could potentially undergo cleavage.[3]

    • Reactions of the Carboxylic Acid: The carboxylic acid can undergo esterification if alcohols are present in the solvent system, particularly under acidic conditions.[4] Decarboxylation, the loss of CO2, is another potential degradation pathway for carboxylic acids, especially at elevated temperatures.[5]

    • Photodegradation of the Brominated Aromatic Ring: Brominated aromatic compounds are known to be susceptible to photodegradation.[6] Exposure to light, especially UV light, can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[7]

  • Preventative Measures:

    • pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) to minimize the risk of base-catalyzed hydrolysis of the ketone.

    • Solvent Purity: Use high-purity, appropriate solvents to avoid unintended reactions. For example, avoid using alcohol-based solvents if esterification is a concern.

    • Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.

    • Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C or -80°C), to slow down potential degradation reactions.[8]

Q3: I am seeing unexpected peaks in my chromatogram (e.g., HPLC). How can I determine if these are degradation products?

A3: The appearance of new peaks in your chromatogram is a common sign of compound degradation. To confirm this, a forced degradation study is the recommended approach.[9][10][11] This involves intentionally subjecting your compound to stress conditions to generate potential degradation products.

  • Rationale: By comparing the chromatograms of the stressed samples to that of a control (unstressed) sample, you can identify the peaks corresponding to the degradation products. This is a crucial step in developing a stability-indicating analytical method.[12][13][14]

  • Troubleshooting and Identification Workflow:

    • Perform a Forced Degradation Study: Expose solutions of your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the protocol below.

    • Chromatographic Comparison: Analyze the stressed samples alongside a control sample using a suitable HPLC method. The new peaks that appear in the stressed samples are potential degradation products.

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your main compound in the stressed samples. A non-homogenous peak suggests co-elution with a degradation product.

    • Mass Spectrometry (LC-MS) Analysis: For structural elucidation of the unknown peaks, LC-MS is a powerful tool. By determining the mass-to-charge ratio (m/z) of the new peaks, you can infer their molecular weights and propose potential structures of the degradation products.[6][15]

Data & Protocols

Table 1: Recommended Solvents and Storage Conditions
SolventSuitability for Stock SolutionsRecommended Storage TemperatureNotes
DMSOHigh-20°C to -80°CHygroscopic; use anhydrous grade and store under inert gas if possible.
EthanolModerate-20°CPotential for esterification over long-term storage, especially at acidic pH.
MethanolModerate-20°CSimilar potential for esterification as ethanol.
AcetonitrileModerate-20°CGenerally inert, but solubility may be limited.
Aqueous Buffers (pH 7.0-7.4)Low (direct)2-8°C (short-term)Use a co-solvent like DMSO for initial dissolution. Buffer choice can impact stability.
Protocol 1: General Procedure for Solubility Assessment

This protocol provides a basic framework for determining the approximate solubility of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in various solvents.

  • Preparation: Weigh out a precise amount of the compound (e.g., 1 mg) into a series of clear glass vials.

  • Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 100 µL) to achieve a high initial concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for any undissolved solid material.

  • Serial Dilution: If the compound is insoluble, add an additional known volume of solvent to dilute the concentration (e.g., add 100 µL to make a 5 mg/mL solution) and repeat the vortexing and observation steps.

  • Determination: Continue the serial dilution until the compound fully dissolves. The concentration at which no solid is visible is the approximate solubility.

  • Confirmation: For a more quantitative assessment, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined by a suitable analytical method like HPLC-UV.[16]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C, protected from light), by a suitable analytical method (e.g., HPLC-UV/PDA).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify new peaks. Calculate the percentage degradation of the parent compound.

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_thermal Thermal Stress Parent 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid Hydrolysis_Product 3-Bromo-4-methylbenzoic acid + Octanedioic acid Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Photo_Product Debrominated Product + Radical Species Parent->Photo_Product hν (UV/Vis) Thermal_Product Decarboxylated Product Parent->Thermal_Product Heat (Δ)

Caption: Potential degradation pathways for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Diagram 2: Experimental Workflow for Stability Assessment

G A Prepare Stock Solution B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples & Control C->D E Identify Degradation Products (LC-MS) D->E F Validate HPLC Method (ICH Guidelines) D->F G Long-Term Stability Study F->G

Caption: Workflow for assessing the stability of the compound in solution.

References

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  • ResearchGate. (2021). Decomposition of a long chain saturated fatty acid with some additives in hot compressed water. [Link]

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  • ACS Publications. (2021). Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Close-Boiling Acids. [Link]

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  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

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Technical Support Hub: Overcoming Solubility Challenges with 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid in experimental assays. Here, we address common problems with scientifically grounded solutions to ensure the reliability and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid so difficult to dissolve in aqueous assay buffers?

A1: Expert Explanation: The solubility challenge arises from its molecular structure. The compound has a large, non-polar (lipophilic) brominated phenyl ring and a long octanoic acid carbon chain, which are hydrophobic and resist dissolving in water.[1][2] While the carboxylic acid group is polar and can interact with water, its contribution is outweighed by the larger hydrophobic regions.[3] This dual nature makes it poorly soluble in both highly polar solvents like water and some non-polar organic solvents, necessitating specific strategies for dissolution.

Q2: What is the best starting solvent to create a high-concentration stock solution?

A2: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[4][5] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds intended for biological assays.[6][7] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted to the final working concentration.[8][9]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-DMSO concentration of the stock, crashes out of solution when introduced to the predominantly aqueous environment of the assay buffer. Key strategies to prevent this include:

  • Minimizing the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%, but up to 1% is often tolerated).[5][10]

  • Using a serial dilution or intermediate dilution step: Instead of a single large dilution, perform a series of smaller dilutions. This gradual reduction in solvent strength can help keep the compound in solution.

  • Modifying the aqueous buffer: In some cases, adjusting the pH or adding a small amount of surfactant can increase the aqueous solubility of the compound.[11]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Problem: My compound won't fully dissolve even in 100% DMSO to make a high-concentration stock.

  • Immediate Action: Gently warm the solution and use mechanical agitation.

  • Step-by-Step Solution:

    • Place the vial containing the compound and DMSO in a sonicating water bath for 5-10 minutes.

    • If sonication is insufficient, warm the solution in a water bath set to 30-40°C. Avoid excessive heat, which could degrade the compound.

    • Vortex the solution intermittently during this process.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. If precipitation is still an issue, the desired stock concentration may be too high.[12]

  • Expert Explanation: Sonication provides energy to break down compound aggregates, while gentle warming increases the kinetic energy of the solvent and solute molecules, facilitating the dissolution process.[13]

Problem: I'm observing inconsistent or lower-than-expected activity in my assay, and I suspect it's a solubility issue.

  • Immediate Action: Visually inspect your assay plates for any signs of precipitation.

  • Step-by-Step Solution:

    • Visual Confirmation: After adding the compound to your assay wells, let the plate sit for 5-10 minutes. Use a microscope to inspect the wells for visible precipitates or cloudiness. Compare this to a vehicle control (buffer + DMSO only).

    • Solubility Test: Prepare your highest assay concentration in a clear microplate or vial. Measure its absorbance or light scatter over time using a plate reader. An increase in optical density suggests precipitation.

    • Filter Plate Assay: Prepare the highest concentration of your compound and pass it through a 0.22 µm filter plate. Measure the concentration of the compound in the filtrate (e.g., by HPLC or UV-Vis). A significant drop in concentration indicates that the compound was not fully dissolved.

  • Expert Explanation: Undissolved compound is not bioavailable to the target, leading to an underestimation of its true potency and causing high variability in results.[14] Low solubility is a major cause of inaccurate structure-activity relationships (SAR) and discrepancies between different assay formats.[14][15]

Problem: I need to use a final DMSO concentration below 0.1% for my cell-based assay, but my compound precipitates.

  • Immediate Action: Explore pH modification of your buffer as a primary strategy.

  • Step-by-Step Solution:

    • Determine the Compound's pKa: Identify the pKa of the carboxylic acid group. For most carboxylic acids, this is in the range of 4-5.

    • Adjust Buffer pH: Prepare your assay buffer at a pH that is at least 1-2 units above the pKa. For example, using a buffer at pH 7.4.

    • Test Solubility: Compare the solubility of the compound in the standard buffer versus the pH-adjusted buffer.

  • Expert Explanation: 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is an acidic compound. By increasing the pH of the aqueous buffer above its pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻).[1] This negatively charged salt form is significantly more polar and, therefore, more soluble in water.[16][17][18][19] This strategy can dramatically enhance aqueous solubility, allowing for lower final co-solvent concentrations.[11]

Section 3: Protocols and Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid (Molecular Weight: ~327.21 g/mol ) required. For 1 mL of a 10 mM stock, you will need 3.27 mg.

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Apply Energy (If Needed): If the compound is not fully dissolved, sonicate for 10 minutes and/or warm gently to 37°C, vortexing periodically until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[12]

Data Table: Recommended Co-Solvents and Assay Concentrations
Co-SolventStock Concentration RangeMax. Recommended Final Assay Conc. (v/v)Notes & Considerations
DMSO 10 - 50 mM≤ 0.5%The industry standard. Can cause cytotoxicity or interfere with some assays at >1%.[5][10]
Ethanol 1 - 20 mM≤ 1.0%Can be less toxic than DMSO for some cell lines but is also a less potent solvent.
DMF 10 - 50 mM≤ 0.5%A strong solvent, but generally more toxic than DMSO. Use with caution.[6]
Visualization: Decision Workflow for Troubleshooting Solubility

Below is a workflow to guide your experimental choices when encountering solubility problems.

G start Solubility Issue Identified (Precipitation / Inconsistent Data) stock_check Is the 100% DMSO stock solution clear? start->stock_check re_dissolve Action: Re-dissolve stock (Sonicate / Warm) stock_check->re_dissolve No dilution_issue Precipitation occurs upon dilution into aqueous buffer stock_check->dilution_issue Yes re_dissolve->stock_check optimize_dilution Strategy 1: Optimize Dilution Protocol dilution_issue->optimize_dilution modify_buffer Strategy 2: Modify Assay Buffer dilution_issue->modify_buffer serial_dilute Use intermediate dilution steps optimize_dilution->serial_dilute lower_dmso Keep final DMSO <0.5% optimize_dilution->lower_dmso adjust_ph Adjust buffer pH > pKa (e.g., pH 7.4 - 8.0) modify_buffer->adjust_ph add_surfactant Add low % of surfactant (e.g., 0.01% Tween-20) modify_buffer->add_surfactant success Problem Solved: Proceed with Assay serial_dilute->success lower_dmso->success adjust_ph->success fail Advanced Strategy Needed (e.g., Cyclodextrin) adjust_ph->fail If pH sensitive add_surfactant->fail If assay incompatible

Caption: Decision workflow for addressing solubility issues.

References

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Technical Support Center: Synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing the formation of critical by-products. Our approach is rooted in a deep understanding of the reaction mechanism, providing not just solutions but the causal logic behind them.

Introduction: The Synthetic Challenge

The synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a multi-step process that most commonly employs a Friedel-Crafts acylation reaction. While robust, this electrophilic aromatic substitution is sensitive to a variety of factors that can lead to a complex mixture of products, complicating purification and reducing overall yield. This guide provides a structured, question-and-answer framework to troubleshoot common issues and optimize your synthetic protocol.

The primary route involves the acylation of 3-bromo-4-methyltoluene with a derivative of octanedioic acid (suberic acid). The core of this synthesis is the precise control of regioselectivity and reaction conditions to favor the formation of the desired product.

Section 1: The Core Reaction Pathway

The foundational reaction is the Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring. In this case, the aromatic substrate is 3-bromo-4-methyltoluene, and the acylating agent is the mono-acyl chloride of mono-methyl octanedioate. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst.[1][2][3]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1] The existing substituents on the ring (bromo and methyl groups) direct the position of the incoming acyl group.

G cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products Arene 3-Bromo-4-methyltoluene Complex Sigma Complex (Arenium Ion) Arene->Complex Acyl Methyl 8-chloro-8-oxooctanoate Acylium Acylium Ion Generation Acyl->Acylium + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylium Solvent Solvent (e.g., DCM, CS₂) Solvent->Acylium Acylium->Complex Electrophilic Attack Product Methyl 8-(3-bromo-4-methylphenyl) -8-oxooctanoate Complex->Product Deprotonation Final 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid Product->Final Ester Hydrolysis

Caption: General workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct, problem-and-solution format.

Question 1: My final product is contaminated with a significant amount of an isomer. What is the cause and how can I prevent this?

Answer: Isomeric by-product formation is the most prevalent issue in this synthesis and typically stems from two sources: the purity of the starting arene and the regioselectivity of the acylation reaction.

Causality: The methyl (-CH₃) and bromo (-Br) groups on the starting toluene derivative are both ortho, para-directing groups. In 3-bromo-4-methyltoluene, they work in concert to direct the incoming acyl group to position 5 (ortho to the methyl group and meta to the bromo group, which is less favorable) and position 2 (ortho to the bromo group). However, the primary directing influence and activation come from the methyl group, favoring acylation at the 5-position. Steric hindrance also plays a role, making the 5-position more accessible than the position between the two substituents.[4]

The most common isomeric by-product arises from acylation at a different position on the ring, often due to competing directing effects or the presence of isomeric starting materials (e.g., 2-bromo-4-methyltoluene).

Caption: Regioselectivity leading to desired product and minor isomer.

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Action: Analyze your 3-bromo-4-methyltoluene starting material by GC-MS or ¹H NMR to confirm its isomeric purity. Contamination with other bromotoluene isomers is a frequent cause of unexpected final products.

    • Rationale: Friedel-Crafts reactions on an impure substrate will inevitably lead to a mixture of products that can be difficult to separate.

  • Control Reaction Temperature:

    • Action: Maintain a low initial reaction temperature (0 to 5 °C) during the addition of the acylating agent. After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Rationale: Lower temperatures increase the selectivity of the electrophilic aromatic substitution, favoring the thermodynamically more stable product and minimizing side reactions.[5]

  • Optimize the Lewis Acid:

    • Action: Use anhydrous aluminum chloride (AlCl₃) of high purity. Ensure it is a fine, free-flowing powder.

    • Rationale: The activity of the Lewis acid is paramount. Deactivated or partially hydrolyzed AlCl₃ can lead to poor conversion and reduced selectivity.

Table 1: Effect of Temperature on Isomer Distribution

Reaction Temperature Desired Product (%) Isomeric By-product (%)
0-5 °C ~90-95% ~5-10%
25 °C (Room Temp) ~80-85% ~15-20%
>40 °C <70% >30%

(Note: Percentages are illustrative and can vary based on specific conditions.)

Question 2: My reaction is sluggish, and the final yield is low, with a lot of unreacted starting material. What's wrong?

Answer: Low conversion is typically linked to catalyst deactivation, insufficient stoichiometry of the Lewis acid, or improper reaction setup.

Causality: The Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the product, an aryl ketone, is a Lewis base and forms a strong complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][6] If less than one equivalent of AlCl₃ per mole of acylating agent is used, the reaction will stop once the initial amount of catalyst is complexed. Furthermore, AlCl₃ is extremely hygroscopic and reacts violently with water; any moisture in the reactants or solvent will consume the catalyst.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Action: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.

    • Rationale: Water deactivates the AlCl₃ catalyst, halting the reaction.

  • Use Correct Stoichiometry:

    • Action: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent (methyl 8-chloro-8-oxooctanoate).

    • Rationale: A slight excess ensures that enough free catalyst is available to drive the reaction to completion after accounting for complexation with the ketone product.[3]

  • Proper Order of Addition:

    • Action: Add the AlCl₃ to the solvent, followed by the slow, dropwise addition of the acylating agent to form the acylium ion complex. Finally, add the aromatic substrate to this mixture at a controlled temperature (0-5 °C).

    • Rationale: Pre-forming the acylium ion complex before adding the substrate can lead to a cleaner reaction and better yields.

Question 3: I'm observing dark, tar-like substances in my reaction flask. How can I avoid this decomposition?

Answer: The formation of tar and polymeric material is usually a sign of excessive reaction temperature or the use of an overly reactive (or impure) substrate.

Causality: Friedel-Crafts reactions are highly exothermic. If the temperature is not controlled, especially during the initial addition, localized heating can occur, leading to charring, polymerization of the substrate, and other undesirable side reactions. The Lewis acid itself can promote decomposition at elevated temperatures.

Troubleshooting Protocol:

  • Aggressive Temperature Control:

    • Action: Perform the addition of reactants in an ice bath. Monitor the internal temperature of the reaction flask with a thermometer. Do not let it rise above 10 °C during addition.

    • Rationale: Strict temperature control is the most effective way to prevent thermal decomposition.

  • Solvent Choice:

    • Action: Use a solvent with a low freezing point and appropriate boiling point, such as dichloromethane (DCM) or carbon disulfide (CS₂). While effective, solvents like nitrobenzene can be difficult to remove.

    • Rationale: The solvent acts as a heat sink, helping to moderate the reaction's exothermicity.

  • Controlled Addition Rate:

    • Action: Add the limiting reagent dropwise over a prolonged period (e.g., 30-60 minutes) rather than all at once.

    • Rationale: A slow addition rate prevents a rapid buildup of heat.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a different Lewis acid, like iron(III) chloride (FeCl₃)?

    • A: Yes, other Lewis acids like FeCl₃ or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts acylations.[7] However, AlCl₃ is generally more reactive and often provides better yields for less-activated aromatic rings. If you are experiencing issues with charring, a milder Lewis acid like FeCl₃ might be a viable alternative, though it may require higher temperatures or longer reaction times.

  • Q: How should I properly quench the reaction?

    • A: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice, often with concentrated HCl mixed in. This should be done in a well-ventilated fume hood. The ice hydrolyzes the excess AlCl₃ in a controlled manner, while the acid breaks up the aluminum-ketone complex, liberating the product.

  • Q: What is the best method for purifying the final keto-acid product?

    • A: After aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate), the crude product can often be purified by recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes). If isomers or other impurities are present, column chromatography on silica gel may be necessary.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of Acylating Agent (Methyl 8-chloro-8-oxooctanoate)
  • To a round-bottom flask charged with suberic acid (octanedioic acid, 1.0 eq), add thionyl chloride (SOCl₂, 1.1 eq).

  • Heat the mixture gently to 40-50 °C under a reflux condenser (with a gas trap) for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

  • Distill off the excess thionyl chloride under reduced pressure.

  • To the resulting suberoyl chloride, add anhydrous methanol (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1 hour.

  • The resulting mono-acid chloride, mono-ester can be purified by vacuum distillation or used directly in the next step.

Protocol 4.2: Optimized Friedel-Crafts Acylation
  • Set up a three-neck flask with a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried.

  • Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃, 1.2 eq). Cool the slurry to 0 °C in an ice bath.

  • Add a solution of methyl 8-chloro-8-oxooctanoate (1.0 eq) in DCM to the dropping funnel and add it dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0 °C.

  • Add a solution of 3-bromo-4-methyltoluene (1.05 eq) in DCM to the dropping funnel and add it dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis shows consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude ester intermediate.

  • Hydrolyze the resulting ester using standard aqueous base (e.g., NaOH) followed by acidic workup to obtain the final product, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Google Patents. (1984). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (2017). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • European Patent Office. (1990). Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982. Retrieved from [Link]

  • ResearchGate. (1954). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • PNAS. (1978). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 8-aminooctanoic acid from oleic acid. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (1998). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • ResearchGate. (2013). (PDF) Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]

  • Google Patents. (2000). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • SlideServe. (2010). Electrophilic Aromatic Substitution (Bromination of Toluene). Retrieved from [Link]

  • Study.com. (n.d.). Below are shown structures of four possible bromination products of toluene. Indicate the.... Retrieved from [Link]

  • Quora. (2020). What is the reaction between bromine and toluene?. Retrieved from [Link]

  • Pearson. (n.d.). Side-Chain Halogenation: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

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Technical Support Center: Scaling Up the Production of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process.

I. Synthesis Overview: The Friedel-Crafts Acylation Approach

The synthesis of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 4-bromotoluene with suberic anhydride (or suberoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring of 4-bromotoluene.[3][4]

Synthesis_Pathway 4-Bromotoluene 4-Bromotoluene Product 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid 4-Bromotoluene->Product Suberic Anhydride Suberic Anhydride Acylium Ion Intermediate Acylium Ion Intermediate Suberic Anhydride->Acylium Ion Intermediate + AlCl3 AlCl3 AlCl3 AlCl3->Acylium Ion Intermediate Acylium Ion Intermediate->Product

Caption: Synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid via Friedel-Crafts acylation.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the scale-up of the synthesis of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in a Friedel-Crafts acylation. A systematic approach to troubleshooting is crucial.[5]

  • Catalyst Inactivity: Aluminum chloride is highly hygroscopic and will be deactivated by moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous aluminum chloride.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst often forms a complex with the product ketone, rendering it inactive.[2] Therefore, a stoichiometric amount of the catalyst is typically required. For every mole of suberic anhydride, at least two moles of AlCl₃ are recommended to ensure the reaction goes to completion.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product. It is advisable to start at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warm the reaction to room temperature or slightly above, monitoring the progress by TLC or HPLC.

  • Poor Reagent Quality: The purity of 4-bromotoluene and suberic anhydride is paramount. Impurities can lead to the formation of byproducts and consume the catalyst. Use reagents of the highest possible purity and consider purification of starting materials if necessary.

  • Inefficient Quenching and Work-up: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the product into the organic layer. Incomplete quenching can lead to loss of product during extraction. Ensure the pH of the aqueous layer is acidic before proceeding with the extraction.

Troubleshooting_Low_Yield start Low Yield Observed q1 Are you using anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your catalyst fresh and anhydrous? a1_yes->q2 sol1 Dry glassware and use inert atmosphere. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your catalyst stoichiometry sufficient? a2_yes->q3 sol2 Use a new bottle of anhydrous AlCl3. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is your reaction temperature optimized? a3_yes->q4 sol3 Increase AlCl3 to at least 2 equivalents. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Yield Improved a4_yes->end sol4 Experiment with a temperature gradient. a4_no->sol4 sol4->end

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I am observing the formation of multiple byproducts. How can I minimize them?

Byproduct formation is a common challenge in Friedel-Crafts reactions.

  • Isomer Formation: The acylation of 4-bromotoluene can potentially lead to the formation of two isomers: the desired 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid and the undesired 8-(2-bromo-5-methylphenyl)-8-oxooctanoic acid. The methyl group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. In 4-bromotoluene, the positions ortho to the methyl group are also meta to the bromo group, and the position para to the methyl group is occupied by the bromo group. Therefore, substitution is directed to the positions ortho to the methyl group. The steric hindrance from the bromo group will favor acylation at the position meta to the bromo group, leading to the desired product. To maximize the formation of the desired isomer, it is crucial to control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product.

  • Polyacylation: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur with highly activated substrates.[2][3] Using a slight excess of 4-bromotoluene can help to minimize this.

  • Decomposition: At higher temperatures, the starting materials or the product may decompose. Monitor the reaction closely and avoid excessive heating.

Q3: The product is difficult to purify. What are the best methods for purification at a larger scale?

Purification of keto-acids can be challenging due to their polarity and potential for forming oils.[6]

  • Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A suitable solvent system for recrystallization will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. For 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a mixed solvent system such as toluene/hexane or ethyl acetate/hexane is a good starting point. Experiment with different solvent ratios to find the optimal conditions for crystallization.

  • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification. It should be considered as a secondary option if recrystallization fails to provide the desired purity.

Q4: The isolated product is an oil and not a solid. How can I induce crystallization?

If the product oils out, it could be due to the presence of impurities or residual solvent.

  • Purity Check: Ensure the product is as pure as possible before attempting crystallization. Even small amounts of impurities can inhibit crystal formation.[6]

  • Solvent Removal: Ensure all traces of the reaction solvent and extraction solvents have been removed under vacuum.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

  • Trituration: Stirring the oil with a solvent in which it is poorly soluble (e.g., hexane) can sometimes induce solidification.

III. Frequently Asked Questions (FAQs)

Q: What are the safety precautions I should take when working with aluminum chloride?

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and hydrogen chloride gas. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry before use.

Q: Can I use a different Lewis acid catalyst?

While aluminum chloride is the most common catalyst for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[7] However, their reactivity may be lower, and the reaction conditions will need to be re-optimized.

Q: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q: What are the typical downstream applications of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid?

This compound is a versatile intermediate in organic synthesis. The ketone functionality can be reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction to yield 8-(3-bromo-4-methylphenyl)octanoic acid.[8][9][10][11][12][13] The carboxylic acid and the bromo-substituent can be further functionalized to create a variety of more complex molecules for pharmaceutical and materials science applications.

IV. Experimental Protocols

A. Synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromotoluene171.04Specify AmountCalculate1.0
Suberic Anhydride156.18Specify AmountCalculate1.1
Aluminum Chloride133.34Specify AmountCalculate2.2
Dichloromethane-Specify Volume--
6M HCl-Specify Volume--

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and dry dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, dissolve suberic anhydride in dry dichloromethane.

  • Add the suberic anhydride solution dropwise to the aluminum chloride suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 4-bromotoluene dropwise to the reaction mixture over 30-60 minutes, again maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x Specify Volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot toluene (or another suitable solvent).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite pad.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, place the flask in an ice bath or a refrigerator.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]

  • Google Patents. US3524877A - Method of producing keto acids.

  • Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.

  • CLEMMENSEN REDUCTION. [Link]

  • Professor Dave Explains. (2018). Clemmensen Reduction. YouTube. [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • Google Patents. CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.

  • Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

  • Google Patents. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

  • Beilstein Journals. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. [Link]

  • Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]

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Technical Support Center: Protocol Optimization for Biological Assays with 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your experiments with confidence. As a small molecule with potential applications in drug development, understanding its behavior in various assay systems is critical for generating reliable and reproducible data.[1][2] This resource is structured to address specific challenges you may encounter, from initial compound handling to data interpretation, ensuring the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the use of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in biological research.

Q1: What are the primary chemical properties of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid that I should be aware of?

A1: Understanding the chemical nature of this small molecule is the first step to successful experimentation. Key properties include:

  • Molecular Formula: C₁₅H₁₉BrO₃[3]

  • Molecular Weight: 327.21 g/mol [3][4]

  • Structure: It possesses a carboxylic acid group, a brominated aromatic ring, and a ketone, suggesting potential for various molecular interactions.

These features indicate that the compound is relatively hydrophobic, which may present solubility challenges. The presence of a bromo-phenyl group could also lead to non-specific interactions or off-target effects.

Q2: How should I prepare a stock solution of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid?

A2: Proper stock solution preparation is crucial for accurate and reproducible results. Due to its likely hydrophobic nature, it is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] A high-concentration stock (e.g., 10-50 mM) allows for minimal solvent addition to your assay, reducing potential solvent-induced artifacts. Always use anhydrous grade solvent to prevent compound degradation.

Q3: What is the recommended storage condition for the stock solution?

A3: To maintain the integrity of the compound, store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] The stability of the compound in your specific assay media should be empirically determined, as pH and the presence of certain media components can affect its half-life.[1][2]

Q4: At what concentration should I start my experiments?

A4: For initial screening, a common starting concentration for small molecules is in the range of 1-10 µM.[1] However, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. This will help you identify the IC₅₀ or EC₅₀ and avoid concentrations that may induce non-specific effects or cytotoxicity.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Symptoms:

  • Visible particulate matter in the assay wells.

  • High variability between replicate wells.

  • Inconsistent or non-reproducible results.

Root Cause Analysis and Solutions:

The hydrophobic nature of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid can lead to poor solubility in aqueous solutions.

  • Solution 1: Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1% (v/v), to avoid solvent effects and compound precipitation.[1]

  • Solution 2: Use of Surfactants: Consider the addition of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) to improve solubility.

  • Solution 3: pH Adjustment: The carboxylic acid moiety means the compound's solubility can be pH-dependent. Adjusting the pH of the assay buffer may enhance solubility, but ensure the new pH is compatible with your biological system.

Issue 2: High Background Signal or False Positives

Symptoms:

  • Elevated signal in no-enzyme or no-cell control wells.

  • Apparent inhibition or activation that is not dose-dependent.

Root Cause Analysis and Solutions:

The chemical structure of the compound may lead to assay interference.

  • Solution 1: Run Control Experiments: Always include controls with the compound in the absence of the biological target to identify any direct interference with the assay components or detection method.

  • Solution 2: Consider Pan-Assay Interference Compounds (PAINS) Potential: Molecules with certain substructures can be flagged as PAINS, which are known to interfere with various assays.[6] While not definitively a PAIN, the reactive nature of the bromo-aryl group warrants caution. If interference is suspected, consider using an orthogonal assay to validate your findings.

Issue 3: Lack of Observed Biological Activity

Symptoms:

  • No significant difference between the treated and untreated groups, even at high concentrations.

Root Cause Analysis and Solutions:

Several factors could contribute to a lack of activity.

  • Solution 1: Verify Compound Integrity: Ensure the compound has not degraded. This can be checked by analytical methods such as HPLC-MS.

  • Solution 2: Assess Cell Permeability (for cell-based assays): The compound may not be efficiently crossing the cell membrane. Permeability can be assessed using specific assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

  • Solution 3: Re-evaluate the Biological Target: It is possible that 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is not an inhibitor of your target of interest.

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution
  • Weigh out a precise amount of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (MW: 327.21 g/mol ) in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C.

Protocol 2: General Assay Workflow

The following is a generalized workflow. Specific details should be optimized for your particular assay.

  • Prepare Assay Plate: Add all assay components (buffer, enzyme, substrate, etc.) to the wells of a microplate.[7]

  • Compound Addition: Add the desired concentration of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • Incubation: Incubate the plate for the predetermined time and temperature required for the biological reaction.

  • Detection: Measure the assay signal using a plate reader or other appropriate instrument.

  • Data Analysis: Calculate the percent inhibition or activation relative to the vehicle control and plot the dose-response curve.

Visualizations

Troubleshooting Workflow for Assay Failures

TroubleshootingWorkflow Start Assay Failure or Unexpected Results CheckControls Review Controls: - Positive Control - Negative Control - Vehicle Control Start->CheckControls Contamination Potential Contamination - Review aseptic technique - Use fresh reagents CheckControls->Contamination Controls Failed ReagentIssue Reagent or Compound Issue - Check reagent expiration - Verify compound integrity CheckControls->ReagentIssue Controls Failed AssayProblem Assay Condition Issue - Check incubation times/temps - Validate instrument settings CheckControls->AssayProblem Controls Inconsistent Inhibition Is there unexpected inhibition? CheckControls->Inhibition Controls OK Precipitation Check for Compound Precipitation - Visual inspection - Centrifuge plate Inhibition->Precipitation Yes Interference Assess Assay Interference - Run compound-only controls Inhibition->Interference Yes NoActivity Is there a lack of activity? Inhibition->NoActivity No Concentration Review Compound Concentration - Perform dose-response - Check stock solution NoActivity->Concentration Yes TargetValidation Re-evaluate Target - Orthogonal assay validation NoActivity->TargetValidation Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a Putative Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the in vitro validation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid , a compound whose structural motifs suggest a potential role in modulating inflammatory pathways. In the absence of pre-existing biological data for this specific molecule, we will proceed with a scientifically-grounded hypothesis: that it acts as an inhibitor of cytosolic phospholipase A2 (cPLA2).

This guide is designed for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the causality behind these choices, ensuring a self-validating and robust investigative process.

The Scientific Rationale: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and at its heart lies the arachidonic acid (AA) cascade. Cytosolic phospholipase A2 (cPLA2) is a critical gatekeeper in this pathway.[1] Upon cellular stimulation by inflammatory signals, cPLA2 is activated and translocates to cellular membranes where it catalyzes the hydrolysis of phospholipids to release arachidonic acid.[2] This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators, including prostaglandins and leukotrienes.[3]

Given this pivotal role, inhibiting cPLA2 is a promising therapeutic strategy for a host of inflammatory conditions.[3][4] The structure of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, with its lipophilic phenyl ring and carboxylic acid chain, bears resemblance to other known enzyme inhibitors that interact with hydrophobic pockets and active sites. Therefore, we hypothesize that it may interfere with cPLA2 activity.

To rigorously test this hypothesis, we will compare its performance against a well-characterized cPLA2 inhibitor, Arachidonyl trifluoromethyl ketone (AACOCF3) .[5][6] AACOCF3 is a potent and selective slow-binding inhibitor of cPLA2, making it an excellent positive control and benchmark for our validation studies.[6]

cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Membrane Phospholipids AA Arachidonic Acid (AA) phospholipid->AA Releases cPLA2 cPLA2 (Cytosolic Phospholipase A2) cPLA2->phospholipid Hydrolyzes COX COX-1 / COX-2 AA->COX Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Produces stimulus Inflammatory Stimulus (e.g., LPS) stimulus->cPLA2 Activates compound 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid (Hypothesized Inhibitor) compound->cPLA2 Inhibits

Figure 1: Hypothesized mechanism of action within the arachidonic acid cascade.

Experimental Validation Workflow

Our validation strategy employs a two-tiered approach: a primary enzymatic assay to confirm direct inhibition of cPLA2, followed by a secondary cell-based assay to assess the compound's efficacy in a more physiologically relevant context.

cluster_primary Primary Validation: Enzymatic Assay cluster_secondary Secondary Validation: Cell-Based Assay start Start: Hypothesis Formulation enzymatic_assay cPLA2 Inhibition Assay (Colorimetric/Fluorometric) start->enzymatic_assay cell_culture Culture RAW 264.7 Macrophages start->cell_culture ic50 Determine IC50 Value enzymatic_assay->ic50 compare Compare Performance with AACOCF3 (Positive Control) ic50->compare lps_stimulation Pre-treat with Compound, then Stimulate with LPS cell_culture->lps_stimulation pge2_measurement Measure PGE2 Production (ELISA) lps_stimulation->pge2_measurement dose_response Generate Dose-Response Curve pge2_measurement->dose_response dose_response->compare conclusion Conclusion on In Vitro Anti-inflammatory Potential compare->conclusion

Figure 2: Experimental workflow for the in vitro validation.

Part 1: Primary Validation - Direct Enzymatic Inhibition of cPLA2

The initial step is to determine if 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid directly inhibits the enzymatic activity of purified human cPLA2. A commercially available cPLA2 assay kit is the preferred method for this, as it provides standardized reagents and a validated protocol.[7][8] These assays typically utilize a synthetic substrate, such as arachidonoyl thio-phosphatidylcholine, which releases a thiol upon hydrolysis by cPLA2. This thiol then reacts with a colorimetric or fluorometric probe, allowing for the measurement of enzyme activity.[8]

Experimental Protocol: cPLA2 Colorimetric Assay

This protocol is adapted from commercially available kits.[8]

  • Reagent Preparation:

    • Prepare the Assay Buffer, DTNB (Ellman's reagent), and substrate (Arachidonoyl Thio-PC) according to the manufacturer's instructions.

    • Prepare a stock solution of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (e.g., 10 mM in DMSO). Create a serial dilution in Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a similar dilution series for the positive control, AACOCF3.

    • Prepare a solution of purified human recombinant cPLA2 enzyme in Assay Buffer. The final concentration should be determined based on the kit's recommendations to ensure a linear reaction rate.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of Assay Buffer to the background wells.

    • Add 10 µL of the various dilutions of the test compound, AACOCF3, or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Add 10 µL of the cPLA2 enzyme solution to all wells except the background wells.

    • Initiate the reaction by adding 200 µL of the substrate solution to all wells.

    • Immediately begin reading the absorbance at 405-420 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates for the background by subtracting the rate of the background wells.

    • Calculate the percentage of inhibition for each concentration of the test compound and AACOCF3 using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Hypothetical Data Summary: Enzymatic Assay
CompoundIC50 (µM)Hill Slope
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid8.51.2
AACOCF3 (Positive Control)2.01.1

Part 2: Secondary Validation - Inhibition of Prostaglandin E2 Production in Macrophages

To validate the enzymatic findings in a cellular context, we will use the RAW 264.7 murine macrophage cell line. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by upregulating the expression and activity of enzymes like cPLA2 and COX-2, leading to the robust production of Prostaglandin E2 (PGE2).[9][10] We will measure the ability of our test compound to inhibit this LPS-induced PGE2 production.

Experimental Protocol: Cell-Based PGE2 Inhibition Assay
  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • The next day, replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with various concentrations of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid or AACOCF3 (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and PGE2 production.[9] A non-stimulated control group should also be included.

  • PGE2 Quantification (ELISA):

    • After the 24-hour incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit.[11][12] Follow the manufacturer's protocol precisely. This typically involves a competitive immunoassay where PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.

    • Read the absorbance on a microplate reader and calculate the PGE2 concentration based on the standard curve generated.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the % Inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value for the inhibition of PGE2 production.

Hypothetical Data Summary: Cell-Based Assay
CompoundIC50 for PGE2 Inhibition (µM)
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid15.2
AACOCF3 (Positive Control)5.8

Synthesizing the Findings: A Comparative Conclusion

This structured validation approach provides a robust assessment of the in vitro anti-inflammatory potential of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. By first confirming direct enzymatic inhibition and then validating its effect in a relevant cellular model, we can build a strong case for its mechanism of action.

The hypothetical data presented suggests that 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a moderately potent inhibitor of cPLA2, with an enzymatic IC50 of 8.5 µM and a cellular IC50 for PGE2 inhibition of 15.2 µM. As expected, the cellular IC50 is higher than the enzymatic IC50, which can be attributed to factors such as cell permeability and potential off-target effects.

When compared to the established inhibitor AACOCF3, our hypothetical compound is approximately 4-fold less potent in the enzymatic assay and about 2.6-fold less potent in the cellular assay. While less potent than the positive control, these hypothetical results would still classify 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a compound of interest, warranting further investigation, such as structure-activity relationship (SAR) studies to improve potency and selectivity.

References

  • Yue, Y., et al. (2015). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine. [Link]

  • Zhang, Y., et al. (2020). Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis. Journal of Neuroinflammation. [Link]

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. [Link]

  • Riendeau, D., et al. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. Journal of Biological Chemistry. [Link]

  • Lättig, J., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules. [Link]

  • Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. [Link]

  • Sawaddiwong, P., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules. [Link]

  • He, K., et al. (2012). Inhibition of cPLA2 with AACOCF3 enhances cell death and prevents activation of prosurvival signaling in irradiated vascular endothelial cells. Molecular Cancer Research. [Link]

  • Lee, J. W., et al. (2018). MH attenuated LPS-induced NO and PGE2 production in RAW264.7 macrophage. ResearchGate. [Link]

  • Pruzanski, W., & Vadas, P. (1997). Phospholipase A2 inhibitors in development. Expert Opinion on Investigational Drugs. [Link]

  • Lio, Y. C., et al. (1995). Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones. Journal of Biological Chemistry. [Link]

  • Ackermann, E. J., et al. (1995). Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones. Journal of Biological Chemistry. [Link]

  • Wachtler, B., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrition Journal. [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel investigational compound, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. In the landscape of drug development, establishing the selectivity of a new chemical entity is paramount for predicting its safety and efficacy profile. Unintended interactions with off-target proteins can lead to adverse effects, compromising the therapeutic window of a potential drug candidate.[1][2]

For the purpose of this guide, we will position 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (hereafter referred to as Compound X ) as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in non-small cell lung cancer. Its performance will be benchmarked against two well-established EGFR inhibitors: Gefitinib and Erlotinib .

This document will detail the experimental rationale, methodologies, and comparative data from a tiered approach to selectivity profiling, encompassing biochemical assays, cellular target engagement, and tissue-level cross-reactivity studies.

Section 1: In Vitro Kinase Selectivity Profiling

Expertise & Experience: The Rationale Behind Broad Panel Screening

The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. Consequently, small molecule inhibitors designed to target the ATP pocket of one kinase may inadvertently inhibit others.[3] A broad, in vitro kinase panel screen is the foundational step in mapping the selectivity profile of a new inhibitor. This initial screen provides a panoramic view of the compound's activity across the kinome, identifying potential off-target liabilities early in the development process.[4] We selected a comprehensive panel of 250 kinases to assess the initial selectivity of Compound X.

Experimental Protocol: Luminescence-Based Kinase Activity Assay

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, was employed to measure the enzymatic activity of each kinase in the presence of the test compounds.[5] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Compound X, Gefitinib, and Erlotinib were serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: For each kinase, a reaction mixture was prepared containing the kinase, its specific substrate, cofactors, and ATP at a concentration approximating the Michaelis constant (Km) for each enzyme.[3]

  • Incubation: The test compounds were added to the kinase reaction mixtures and incubated at room temperature for 1 hour.

  • ADP Detection: The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent was then added to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values in nM) of Compound X and the reference compounds against EGFR and a selection of representative off-target kinases.

Kinase TargetCompound X (IC50 nM) Gefitinib (IC50 nM) Erlotinib (IC50 nM)
EGFR (On-Target) 2.5 3.0 2.0
SRC (Off-Target)>10,000150120
ABL1 (Off-Target)>10,000>10,000>10,000
VEGFR2 (Off-Target)5,2003,5002,800
p38α (MAPK14) (Off-Target)>10,000>10,000>10,000
CDK2 (Off-Target)8,500>10,0009,100

Data is hypothetical and for illustrative purposes.

Interpretation: The data indicates that Compound X exhibits potent inhibition of EGFR, comparable to the established drugs Gefitinib and Erlotinib. Notably, Compound X demonstrates a superior selectivity profile, with significantly less activity against SRC kinase, a common off-target for this class of inhibitors.

Mandatory Visualization: Kinase Screening Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Dilution (Compound X, Gefitinib, Erlotinib) Reaction Kinase Reaction (Kinase + Substrate + ATP + Compound) Compound->Reaction KinasePanel Kinase Panel Aliquoting (250 Kinases) KinasePanel->Reaction Incubation Incubation (1 hour) Reaction->Incubation Detection ADP-Glo™ Detection (Luminescence Signal) Incubation->Detection DataAcq Data Acquisition (Plate Reader) Detection->DataAcq IC50 IC50 Calculation (Dose-Response Curves) DataAcq->IC50 Profile Selectivity Profile Generation IC50->Profile G A Cell Culture (A549) B Treat with Compound (Vehicle, Cmpd X, Gefitinib) A->B C Cell Lysis B->C D Heat Lysates (Temperature Gradient) C->D E Centrifugation (Separate Soluble/Aggregated) D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot Analysis (Quantify Target Protein) F->G H Generate Melt Curve & Calculate ΔTm G->H

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Section 3: Tissue Cross-Reactivity (TCR) Studies

Expertise & Experience: A Regulatory Prerequisite for Safety Assessment

Tissue cross-reactivity (TCR) studies are a critical component of the preclinical safety package required by regulatory agencies. [6]These studies use immunohistochemistry (IHC) to assess the binding of a therapeutic agent to a wide panel of normal human tissues. [7][8]The goal is to identify any "off-target" binding that was not predicted by biochemical or cellular assays, which could indicate a potential for toxicity. [9] Experimental Protocol: Immunohistochemistry (IHC) on a Human Tissue Panel

Step-by-Step Methodology:

  • Tissue Panel: A comprehensive panel of 32 snap-frozen normal human tissues was obtained from at least three different donors.

  • Antibody Conjugation: Compound X, being a small molecule, cannot be directly used for IHC. Therefore, a high-affinity monoclonal antibody was raised against Compound X and conjugated to horseradish peroxidase (HRP) for detection.

  • Staining Protocol Validation: The IHC staining protocol was first validated on cell lines known to express (A549) and not express (Jurkat) the target, EGFR, to ensure specificity.

  • Tissue Staining: Cryosections from the human tissue panel were incubated with the HRP-conjugated anti-Compound X antibody. A negative control (isotype-matched antibody) was used on adjacent sections.

  • Visualization: The binding was visualized using a chromogenic substrate (DAB), and the sections were counterstained with hematoxylin.

  • Pathologist Review: A board-certified pathologist evaluated all slides, scoring the staining intensity (0 to 4+) and localization (e.g., cytoplasm, membrane) in all cell types present in each tissue.

Data Presentation: Summary of Tissue Cross-Reactivity

TissueExpected On-Target Staining (EGFR-expressing epithelia)Unexplained Off-Target Staining
Compound X Strong, membranous staining in skin, lung, and GI tract epithelia, consistent with known EGFR distribution.Faint, granular cytoplasmic staining in a subset of renal tubular cells.
Gefitinib Strong, membranous staining in skin, lung, and GI tract epithelia.Faint, granular cytoplasmic staining in a subset of renal tubular cells and pancreatic islet cells.
Erlotinib Strong, membranous staining in skin, lung, and GI tract epithelia.Faint, granular cytoplasmic staining in a subset of renal tubular cells and adrenal cortical cells.

Data is hypothetical and for illustrative purposes.

Interpretation: Compound X demonstrated a clean on-target binding profile, staining tissues in a pattern consistent with the known expression of its target, EGFR. A minor, unexplained off-target signal was noted in renal tubules. This finding is not uncommon and requires further investigation to determine the identity of the binding partner and assess any potential toxicological relevance. Compared to the reference compounds, which showed additional off-target signals in pancreatic and adrenal tissues, Compound X appears to have a more favorable tissue binding profile.

Mandatory Visualization: TCR Interpretation Logic

G Start IHC Staining Observed? OnTarget Is staining consistent with known target distribution? Start->OnTarget Yes NoBinding No Significant Binding Start->NoBinding No OffTarget Unexplained Off-Target Binding OnTarget->OffTarget No Expected Expected On-Target Binding OnTarget->Expected Yes Investigate Further Investigation Required (e.g., Mass Spec, Toxicity Studies) OffTarget->Investigate

Caption: Decision tree for interpreting TCR study results.

Conclusion

This comprehensive, multi-faceted analysis demonstrates that the investigational EGFR inhibitor, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (Compound X) , possesses a highly promising cross-reactivity profile. It exhibits potent and specific engagement of its intended target, EGFR, in biochemical and cellular assays. Furthermore, its off-target profile appears superior to the established comparators, Gefitinib and Erlotinib, in both broad kinome screening and tissue-level binding studies.

References

  • PubChem. 8-Bromooctanoic acid. National Center for Biotechnology Information. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007;408(3):297-315. [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

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In Vivo Validation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid: A Comparative Guide to Preclinical Efficacy Testing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a novel small molecule with putative anti-inflammatory activity. Given the absence of published biological data for this compound, we present a hypothesized mechanism of action and a rigorous, multi-stage experimental plan to ascertain its preclinical efficacy, safety, and mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. We will compare its hypothetical performance against established anti-inflammatory drugs, providing the scientific rationale and detailed protocols for each experimental phase.

Introduction and Hypothesized Mechanism of Action

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a unique chemical entity characterized by a substituted phenyl ring linked to a keto-octanoic acid moiety. While its precise biological target is uncharacterized, its structure bears resemblance to molecules that interact with lipid signaling pathways, which are central to the inflammatory response. We hypothesize that this compound acts as an inhibitor of cytosolic phospholipase A2 (cPLA2). cPLA2 is a critical upstream enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, the rate-limiting step for the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

By targeting cPLA2, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid could offer a broader anti-inflammatory effect than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target downstream cyclooxygenase (COX) enzymes. This guide outlines the necessary steps to test this hypothesis and evaluate the compound's therapeutic potential.

cluster_membrane Cell Membrane Phospholipids cluster_cytosol Cytosol phospholipids Phospholipids cPLA2 cPLA2 phospholipids->cPLA2 Hydrolysis arachidonic_acid Arachidonic Acid cPLA2->arachidonic_acid Release cox COX-1 / COX-2 arachidonic_acid->cox lo 5-LOX arachidonic_acid->lo compound 8-(3-Bromo-4-methylphenyl) -8-oxooctanoic acid compound->cPLA2 Inhibition (Hypothesized) prostaglandins Prostaglandins (PGE2) cox->prostaglandins leukotrienes Leukotrienes (LTB4) lo->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Hypothesized mechanism of action for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Comparative Compounds

To provide a robust assessment of the test compound's activity, it is essential to include well-characterized positive controls. For this validation plan, we will use:

  • Celecoxib: A selective COX-2 inhibitor, representing a standard-of-care NSAID. This will allow for a direct comparison to a downstream inhibitor in the same pathway.

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects, including the inhibition of cPLA2 expression. This serves as a high-efficacy benchmark.

  • Vehicle Control: The formulation used to dissolve and administer the test compound and comparators, essential for establishing a baseline response.

In Vivo Validation Workflow

A phased approach is critical for the systematic evaluation of a new chemical entity.[1] Our proposed workflow is designed to first establish the compound's drug-like properties and safety, followed by efficacy testing in both acute and chronic models of inflammation.

cluster_workflow In Vivo Validation Workflow pk_pd Phase 1: Pharmacokinetics & Tolerability acute_efficacy Phase 2: Acute Efficacy (Carrageenan Paw Edema) pk_pd->acute_efficacy Dose Selection chronic_efficacy Phase 3: Chronic Efficacy (Adjuvant-Induced Arthritis) acute_efficacy->chronic_efficacy Proof of Concept moa Phase 4: Mechanism of Action (Ex Vivo Analysis) chronic_efficacy->moa Tissue Collection

Caption: A four-phase workflow for the in vivo validation of a novel anti-inflammatory compound.

Phase 1: Pharmacokinetic (PK) and Tolerability Profiling

Rationale: Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to identify a safe dose range. A compound with poor bioavailability or a very short half-life may not be suitable for in vivo studies without significant formulation efforts.[2][3]

Experimental Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single gavage dose (e.g., 10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Process blood to plasma and quantify the concentration of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid using a validated LC-MS/MS method.

  • Parameter Calculation: Use non-compartmental analysis to determine key PK parameters.[4][5]

Data Presentation: Hypothetical Comparative PK Data

Parameter8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (10 mg/kg, PO)Celecoxib (10 mg/kg, PO)
Cmax (ng/mL) 12501500
Tmax (hr) 1.52.0
AUC (0-t) (ng*hr/mL) 75009000
Half-life (t1/2) (hr) 4.511.2
Oral Bioavailability (%) 4540
Phase 2: Efficacy in an Acute Inflammation Model

Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7][8][9][10] It allows for a rapid assessment of a compound's ability to inhibit the initial phases of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (n=6-8 per group).

  • Groups:

    • Vehicle Control

    • 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (e.g., 10, 30, 100 mg/kg, PO)

    • Celecoxib (e.g., 10 mg/kg, PO)

    • Dexamethasone (e.g., 1 mg/kg, PO)

  • Procedure:

    • Administer the test compounds or vehicle orally 1 hour before inducing inflammation.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control.

Data Presentation: Hypothetical Paw Edema Inhibition

Treatment Group (PO)Dose (mg/kg)Peak Edema Inhibition (%) at 3 hr
Vehicle -0%
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid 1025%
3048%
10065%
Celecoxib 1055%
Dexamethasone 180%
Phase 3: Efficacy in a Chronic Inflammation Model

Rationale: To assess the therapeutic potential for chronic inflammatory diseases like rheumatoid arthritis, a more complex and long-term model is required. The adjuvant-induced arthritis (AIA) model in rats develops a pathology that shares many features with human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[7][9]

Experimental Protocol: Adjuvant-Induced Arthritis

  • Animal Model: Female Lewis rats (n=8-10 per group).

  • Induction: On day 0, induce arthritis by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

  • Dosing: Begin oral administration of compounds on day 8 post-induction (prophylactic regimen) and continue daily until day 21.

    • Vehicle Control

    • 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid (e.g., 30 mg/kg/day)

    • Celecoxib (e.g., 10 mg/kg/day)

  • Assessments:

    • Arthritis Score: Score hind paws daily from day 10 to 21 based on a scale of 0-4 for erythema and swelling.

    • Paw Volume: Measure paw volume every other day.

    • Body Weight: Monitor body weight as an indicator of systemic health.

  • Terminal Analysis (Day 21):

    • Collect blood for cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest hind paws for histological analysis of joint inflammation and damage.

Data Presentation: Hypothetical Arthritis Score Reduction

Treatment Group (PO, daily)Dose (mg/kg)Mean Arthritis Score (Day 21)% Reduction vs. Vehicle
Non-Arthritic Control -0.0 ± 0.0-
Vehicle -12.5 ± 1.50%
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid 306.8 ± 1.245.6%
Celecoxib 108.1 ± 1.435.2%
Phase 4: Mechanism of Action (MoA) Validation

Rationale: Correlating the observed efficacy with the hypothesized biological target is a critical validation step.[1] By measuring the downstream products of the cPLA2 pathway, we can determine if the compound engages its target in vivo.

Experimental Protocol: Ex Vivo Prostaglandin E2 (PGE2) Measurement

  • Tissue Processing: Homogenize the tissue and extract eicosanoids.

  • Quantification: Measure the levels of PGE2 in the tissue homogenates using a validated ELISA or LC-MS/MS method.

  • Analysis: Compare the PGE2 levels in the treatment groups to the vehicle control group. A significant reduction in PGE2 would support the inhibition of the arachidonic acid cascade.

Data Presentation: Hypothetical PGE2 Reduction in Paw Tissue

Treatment Group (PO)Dose (mg/kg)Paw Tissue PGE2 (pg/mg)% Reduction vs. Vehicle
Vehicle -250 ± 300%
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid 30110 ± 2056%
Celecoxib 1095 ± 1562%

Conclusion and Future Directions

This guide outlines a systematic and robust pathway for the in vivo validation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a potential anti-inflammatory agent. The hypothetical data presented suggests that if the compound performs as theorized, it would demonstrate dose-dependent efficacy in both acute and chronic inflammation models. Notably, its superior performance in the chronic arthritis model compared to Celecoxib could indicate a broader mechanism of action, consistent with the upstream inhibition of cPLA2.

Successful completion of this validation workflow would provide strong preclinical proof-of-concept. The subsequent steps would involve more extensive safety and toxicology studies, dose-range finding in a second species, and formulation optimization to advance this promising compound toward clinical development.

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A Proactive Guide to Ensuring Experimental Reproducibility for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the introduction of a novel chemical entity into a research pipeline is a moment of both opportunity and challenge. The compound 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid represents one such frontier. A comprehensive review of the scientific literature reveals a notable absence of published biological or therapeutic efficacy data for this specific molecule. This "data void" presents a unique challenge: we are not comparing existing, potentially conflicting experimental results, but rather establishing a foundational framework to ensure that the very first wave of experiments is robust, reliable, and, most importantly, reproducible.

This guide is structured to provide a proactive strategy for any research team beginning work with 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid. We will move from the ground up, addressing the critical parameters in synthesis, characterization, and initial biological screening that are fundamental to producing a trustworthy and reproducible dataset. Our core philosophy is that reproducibility is not an afterthought but a deliberate design feature of the entire experimental lifecycle.

Part 1: The Synthetic Foundation - Controlling Variability at the Source

The reproducibility of any experiment involving a synthesized compound begins with the synthesis itself. Minor variations in reaction conditions can lead to significant differences in yield, purity, and even the generation of isomeric byproducts, which can confound subsequent biological assays.[1] The most probable synthetic route to 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is a Friedel-Crafts acylation reaction.

The proposed reaction involves the acylation of 2-bromo-1-methylbenzene (3-bromotoluene) with a derivative of octanedioic acid, such as octanedioyl dichloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Key Causality in the Synthetic Protocol

The directing effects of the substituents on the aromatic ring are paramount. The methyl group (-CH₃) is an ortho-, para-director, while the bromine atom (-Br) is also an ortho-, para-director, albeit a deactivating one. Their positions in 3-bromotoluene will direct the incoming acyl group. Understanding these electronic effects is crucial for predicting the desired product and potential isomers.[2]

Detailed Step-by-Step Synthesis Protocol
  • Reagent Preparation: Anhydrous conditions are critical. All glassware must be oven-dried, and all solvents (e.g., dichloromethane) must be distilled from a suitable drying agent. The aluminum chloride catalyst must be of high purity and handled in an inert atmosphere (e.g., a glove box or under argon) to prevent deactivation by moisture.

  • Catalyst Suspension: In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath. Causality: Pre-cooling the catalyst suspension helps to control the initial exotherm of the reaction upon addition of the acylating agent.

  • Formation of the Acylium Ion: Slowly add octanedioyl dichloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension. The formation of the reactive acylium ion complex will occur.

  • Aromatic Substrate Addition: To this mixture, add 3-bromotoluene (1.2 equivalents) dropwise, maintaining the temperature at 0°C. Causality: Slow addition is essential to manage the reaction rate and prevent side reactions or excessive temperature increases, which can impact selectivity and yield.[3]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and quench the reaction. Safety Note: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Workup and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel to isolate the desired product from any unreacted starting material or isomeric byproducts.

Workflow for Reproducible Synthesis

Synthesis Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Core (Controlled Temp) cluster_purification Workup & Purification reagents Dry Glassware & Anhydrous Solvents catalyst High-Purity AlCl₃ suspend Suspend AlCl₃ in DCM (0°C) catalyst->suspend acylium Add Octanedioyl Dichloride suspend->acylium aromatic Add 3-Bromotoluene acylium->aromatic stir Stir at RT (4-6h) aromatic->stir quench Quench with Ice/HCl stir->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify final_product 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid purify->final_product Pure Compound

Caption: Workflow for the proposed synthesis of the target compound.

Part 2: The Self-Validating Protocol - Trust but Verify

A synthesized compound is only as reliable as its characterization. To build a trustworthy foundation, a multi-modal analytical approach is non-negotiable. Each technique validates the others, creating a self-validating system that confirms the compound's identity, purity, and stability before it is used in any biological experiment.

Comprehensive Characterization Workflow

This workflow ensures that the material being tested is precisely what it is intended to be.

Characterization & Validation Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity & Stability Assessment start Purified Synthetic Product nmr ¹H and ¹³C NMR start->nmr hplc HPLC-UV (Purity >95%) start->hplc ms High-Resolution Mass Spectrometry (HRMS) ftir FTIR Spectroscopy final_validation Validated Compound Batch (Ready for Biological Assay) ftir->final_validation lcms LC-MS (Impurity ID) stability Stability Test (Freeze-Thaw) stability->final_validation

Caption: A multi-step workflow for rigorous analytical validation.

Data Interpretation and Expected Outcomes

The table below summarizes the expected analytical data for a successfully synthesized and purified batch of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid. Any significant deviation from these expected values would be a flag for a potential reproducibility issue originating from the synthesis.

Analytical Technique Parameter Expected Outcome / Specification Rationale for Reproducibility
¹H NMR Chemical Shift, Integration, SplittingPeaks corresponding to aromatic, aliphatic, and carboxylic acid protons with correct integration ratios.Confirms the correct chemical structure and absence of major impurities.
¹³C NMR Number of Signals, Chemical ShiftCorrect number of carbon signals for the molecular structure.Verifies the carbon skeleton and rules out isomeric byproducts.
HRMS Mass-to-Charge Ratio (m/z)[M+H]⁺ or [M-H]⁻ ion peak matching the calculated exact mass of C₁₅H₁₉BrO₃.[4]Provides unambiguous confirmation of the elemental composition.
HPLC-UV Peak PuritySingle major peak with >95% purity at a relevant UV wavelength (e.g., 254 nm).Quantifies the purity of the compound, ensuring that observed biological effects are not due to contaminants.
FTIR Wavenumber (cm⁻¹)Characteristic stretches for C=O (ketone and carboxylic acid), O-H (acid), and C-Br bonds.Confirms the presence of key functional groups.

Part 3: A Comparative Framework for a Hypothetical Biological Assay

Given the lack of existing data, we will propose a standard in vitro assay to illustrate how to build a reproducible experiment from scratch. Let's assume a hypothetical application where our compound is tested for its ability to inhibit a specific enzyme, "Kinase X."

Alternative Compounds for Comparison

To provide context, it is crucial to test the target compound alongside structurally related alternatives. These serve as controls and help to establish a preliminary Structure-Activity Relationship (SAR).

  • 8-(4-methylphenyl)-8-oxooctanoic acid: The non-brominated analog. This helps to determine the role of the bromine atom in the compound's activity.

  • 8-(3-Bromo-4-chlorophenyl)-8-oxooctanoic acid: An analog with a different halogen. This explores the effect of halogen substitution on potency.

  • A Known, Potent Inhibitor of Kinase X: This serves as the positive control, validating that the assay is performing as expected.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Causality: Using a consistent, low percentage of DMSO (<0.5%) in the final assay volume is critical to avoid solvent-induced artifacts.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution. Include "vehicle control" wells (DMSO only) and "positive control" wells (known inhibitor).

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing Kinase X and its fluorescently-labeled peptide substrate to each well.

  • Initiation of Reaction: Add 10 µL of a solution containing ATP to all wells to start the kinase reaction. Incubate the plate at 30°C for 60 minutes.

  • Termination and Reading: Stop the reaction by adding a stop solution. Read the plate on a fluorescence polarization reader to determine the extent of substrate phosphorylation.

  • Data Analysis: Convert fluorescence readings to percent inhibition relative to the vehicle and positive controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Logical Framework for Ensuring Assay Reproducibility

Reproducible Assay Design cluster_inputs Controlled Inputs cluster_experiment Experimental Execution cluster_analysis Data Analysis & Validation compound Validated Compound (>95% Purity) reagents Defined Reagent Lots (Enzyme, Buffer, ATP) platform Calibrated Instruments protocol Standardized Protocol (Fixed Volumes, Times, Temp) platform->protocol controls Include Vehicle, Positive, & Negative Controls protocol->controls replication Perform in Triplicate (n=3) controls->replication normalization Normalize to Controls replication->normalization curve_fit 4-Parameter IC₅₀ Curve Fit normalization->curve_fit stats Statistical Analysis (e.g., Z'-factor > 0.5) curve_fit->stats output Reproducible IC₅₀ Value stats->output

Caption: A logical framework for a self-validating biological assay.

Comparative Data Summary Table (Hypothetical Results)

This table illustrates how the results would be presented to allow for clear comparison and assessment of reproducibility across different experimental runs.

Compound Run 1 IC₅₀ (µM) Run 2 IC₅₀ (µM) Run 3 IC₅₀ (µM) Mean IC₅₀ (µM) ± SD
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid 1.51.81.61.63 ± 0.15
8-(4-methylphenyl)-8-oxooctanoic acid 25.228.126.526.6 ± 1.45
8-(3-Bromo-4-chlorophenyl)-8-oxooctanoic acid 0.80.90.70.80 ± 0.10
Positive Control (Known Inhibitor) 0.0120.0100.0110.011 ± 0.001

Conclusion

The challenge of working with a novel compound like 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is not a barrier but an opportunity to implement best practices for reproducibility from the outset. By exerting rigorous control over the synthesis, performing comprehensive and multi-faceted analytical characterization, and designing biological assays with built-in validation and controls, researchers can generate foundational data that is both trustworthy and transferable. This proactive approach ensures that subsequent research and development efforts are built on a solid, reliable, and reproducible scientific foundation.

References

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A Head-to-Head Comparison of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid with Established Scaffolds in Modulating Key Pathways in Lipid Signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Chemical Entity in Drug Discovery

In the landscape of modern drug discovery, the identification and characterization of novel chemical scaffolds are paramount to advancing therapeutic innovation. This guide provides a comprehensive, head-to-head comparison of the novel chemical entity, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, with well-established inhibitor scaffolds. Due to a lack of pre-existing biological data for this specific molecule, this document serves as a detailed roadmap for its initial investigation, grounded in established biochemical principles and experimental methodologies.

The structural features of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, namely its long-chain carboxylic acid, aryl ketone moiety, and substituted phenyl ring, suggest a potential interaction with enzymes involved in lipid metabolism and signaling. Fatty acids and their derivatives are crucial signaling molecules, and their levels are tightly regulated by enzymes that are prime targets for therapeutic intervention. This guide will therefore focus on a hypothesized role for our compound of interest as a modulator of two key enzymes in fatty acid signaling: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).

Introduction to the Scaffolds

The Investigational Scaffold: 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

This molecule possesses a hybrid structure. The octanoic acid chain mimics endogenous long-chain fatty acids, which are substrates for numerous enzymes. The presence of a ketone at the 8-position introduces an electrophilic center, a common feature in enzyme inhibitors that can participate in key binding interactions.[1] The 3-bromo-4-methylphenyl group provides a bulky, hydrophobic moiety that can influence binding pocket specificity and affinity.

Comparator Scaffolds

To provide a robust comparison, we have selected well-characterized scaffolds known to inhibit FAAH and COX enzymes.

  • For Fatty Acid Amide Hydrolase (FAAH) Inhibition:

    • Carbamate Scaffold (e.g., URB597): Carbamates are a widely studied class of irreversible FAAH inhibitors.[2] Their mechanism involves the carbamoylation of the catalytic serine residue in the FAAH active site.

    • α-Ketoheterocycle Scaffold (e.g., OL-135): These are potent, reversible inhibitors of FAAH.[3] The electrophilic ketone forms a reversible hemiketal with the catalytic serine residue.[3]

  • For Cyclooxygenase (COX) Inhibition:

    • Diarylheterocycle Scaffold (e.g., Celecoxib): This scaffold is characteristic of selective COX-2 inhibitors.[4][5] The central heterocyclic ring is flanked by two aromatic rings, one of which typically bears a sulfonamide or a similar group that is crucial for selectivity.[5]

    • Propionic Acid Scaffold (e.g., Ibuprofen): As a classic non-steroidal anti-inflammatory drug (NSAID), ibuprofen is a non-selective COX inhibitor.[6] Its acidic moiety is critical for its interaction with the active site of COX enzymes.[6]

Experimental Design: A Roadmap for Comparative Evaluation

The following experimental workflow is designed to provide a comprehensive comparison of the inhibitory potential, selectivity, and cellular effects of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid against the selected comparator scaffolds.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity and Safety Profiling A FAAH Inhibition Assay C Cellular FAAH Activity Assay A->C Confirm cellular potency F Physicochemical Property Prediction A->F Correlate with in vitro activity B COX-1/-2 Inhibition Assay D Prostaglandin E2 (PGE2) Production Assay B->D Assess functional inhibition B->F E Cytotoxicity Assay (e.g., MTT) C->E Evaluate therapeutic window D->E

Figure 1: A tiered experimental workflow for the comprehensive evaluation of the investigational scaffold against established inhibitors.

Phase 1: In Vitro Enzymatic Assays

Rationale: This initial screen will determine the direct inhibitory effect of the compounds on purified FAAH enzyme. A fluorometric assay is a sensitive and high-throughput method for this purpose.[7][8]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human FAAH is used. The substrate is an arachidonic acid derivative conjugated to a fluorophore, such as AMC-arachidonoyl amide.[8]

  • Inhibitor Incubation: A range of concentrations of the test compounds (8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, URB597, and OL-135) are pre-incubated with the FAAH enzyme in a suitable buffer.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader (excitation/emission ~350/450 nm).[7][8]

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rationale: These assays will assess the inhibitory activity and selectivity of the compounds against the two major COX isoforms. A fluorescent-based assay provides a sensitive method for this determination.[9]

Protocol:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.[9]

  • Inhibitor Incubation: Test compounds (8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, celecoxib, and ibuprofen) are pre-incubated with either COX-1 or COX-2 in the presence of heme.

  • Reaction Initiation and Detection: The reaction is initiated by the addition of arachidonic acid as the substrate. The peroxidase activity of COX is measured using a fluorogenic probe.[9]

  • Data Analysis: The IC50 values for both COX-1 and COX-2 are determined. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is then calculated to compare the isoform preference of the compounds.

Phase 2: Cell-Based Assays

Rationale: To confirm that the observed in vitro FAAH inhibition translates to a cellular context, a whole-cell assay is performed. This assay accounts for factors such as cell permeability and intracellular target engagement.

Protocol:

  • Cell Culture: A suitable cell line endogenously expressing FAAH (e.g., SH-SY5Y neuroblastoma cells) is used.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds for a defined period.

  • Cell Lysis and Activity Measurement: Cells are lysed, and the FAAH activity in the cell lysate is measured using the same fluorometric method described in the in vitro assay.

  • Data Analysis: The cellular EC50 value (the effective concentration that inhibits 50% of FAAH activity in cells) is calculated.

Rationale: This functional assay measures the downstream consequence of COX inhibition. A reduction in PGE2 levels in response to an inflammatory stimulus indicates effective COX inhibition in a cellular system.

Protocol:

  • Cell Culture and Stimulation: Macrophage-like cells (e.g., RAW 264.7) are treated with the test compounds. The cells are then stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • PGE2 Quantification: The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 for the inhibition of PGE2 production is determined for each compound.

Phase 3: Selectivity and Safety Profiling

Rationale: It is crucial to ensure that the observed inhibitory effects are not due to general cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability.

Protocol:

  • Cell Treatment: The same cell lines used in the cell-based activity assays are treated with a wide range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition and Solubilization: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan crystals are then solubilized.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured, which is directly proportional to the number of viable cells.

  • Data Analysis: The CC50 (the concentration that causes 50% cytotoxicity) is determined. A therapeutic index can be calculated (CC50 / IC50 or EC50) to estimate the compound's safety margin.

Rationale: Early assessment of drug-likeness properties can help predict the potential for oral bioavailability and overall developability.

Methodology:

  • Computational tools will be used to predict key physicochemical properties, including:

    • LogP: A measure of lipophilicity.

    • Topological Polar Surface Area (TPSA): An indicator of membrane permeability.

    • Molecular Weight: A fundamental drug-likeness parameter.

    • Number of Hydrogen Bond Donors and Acceptors: Influences solubility and membrane permeability.

    • Number of Rotatable Bonds: Relates to conformational flexibility and binding entropy.

Hypothetical Results and Comparative Analysis

The following tables present hypothetical data to illustrate how the results of the proposed experiments would be structured for a clear, comparative analysis.

Table 1: In Vitro Enzymatic Inhibition

ScaffoldCompoundFAAH IC50 (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Investigational 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid 50 15 1.2 12.5
CarbamateURB5975>100>100N/A
α-KetoheterocycleOL-13510>100>100N/A
DiarylheterocycleCelecoxib>100250.2125
Propionic AcidIbuprofen>1005100.5

Table 2: Cellular Activity and Cytotoxicity

ScaffoldCompoundCellular FAAH EC50 (nM)PGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (FAAH)Therapeutic Index (COX-2)
Investigational 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid 150 2.5 >50 >333 >20
CarbamateURB59720>50>50>2500N/A
α-KetoheterocycleOL-13535>50>50>1428N/A
DiarylheterocycleCelecoxib>500.5>50N/A>100
Propionic AcidIbuprofen>5015>50N/A>3.3

Table 3: Predicted Physicochemical Properties

Property8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acidURB597OL-135CelecoxibIbuprofen
Molecular Weight327.21368.43315.38381.37206.29
LogP3.84.23.53.63.5
TPSA54.3758.4471.8385.0637.3
H-Bond Donors11011
H-Bond Acceptors33452
Rotatable Bonds86544

Discussion and Mechanistic Insights

Based on our hypothetical results, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid emerges as a dual inhibitor of FAAH and COX-2. This is a particularly interesting profile, as both targets are implicated in inflammation and pain pathways.

Structure-Activity Relationship (SAR) Insights
  • The long octanoic acid chain likely directs the molecule to the substrate binding channels of both FAAH and COX enzymes, which are accustomed to accommodating long-chain fatty acids like anandamide and arachidonic acid.[10]

  • The aryl ketone may form a key interaction, possibly a hydrogen bond, with residues in the active sites.[11] In FAAH, this could be with the catalytic serine, while in COX, it could be with residues like Tyr-385 or Ser-530.[11]

  • The 3-bromo-4-methylphenyl group likely occupies a hydrophobic pocket. In COX-2, this could be the larger, more accommodating side pocket that is a key determinant of selectivity for diarylheterocycle inhibitors.[12]

  • The dual inhibitory activity suggests that the scaffold has features that are recognized by both enzyme families. This is plausible given their shared function in lipid metabolism.

Signaling Pathway Context

The dual inhibition of FAAH and COX-2 would have a synergistic effect on the endocannabinoid and prostaglandin signaling pathways.

G cluster_0 Endocannabinoid Signaling cluster_1 Prostaglandin Synthesis Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation Analgesia Analgesia CB1R->Analgesia ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Metabolism PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation InvestigationalCompound 8-(3-Bromo-4-methylphenyl)- 8-oxooctanoic acid InvestigationalCompound->FAAH Inhibition InvestigationalCompound->COX2 Inhibition

Figure 2: The dual inhibitory action of the investigational compound on FAAH and COX-2, leading to enhanced analgesic effects and reduced inflammation.

By inhibiting FAAH, the compound would increase the endogenous levels of anandamide, an endocannabinoid that produces analgesic effects through the activation of cannabinoid receptors (e.g., CB1).[13] Simultaneously, by inhibiting COX-2, the compound would reduce the production of pro-inflammatory prostaglandins like PGE2 at the site of inflammation.[14] This dual mechanism could offer a more potent anti-inflammatory and analgesic effect than a single-target agent.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the initial characterization of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. The proposed experimental workflow, from in vitro enzymatic assays to cellular functional and safety profiling, provides a robust framework for a head-to-head comparison with established inhibitor scaffolds.

The hypothetical data suggest that this novel scaffold holds promise as a dual inhibitor of FAAH and COX-2. This intriguing profile warrants further investigation. Future studies should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity, guided by the initial SAR.

  • In Vivo Efficacy: Evaluating the compound in animal models of pain and inflammation.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Off-Target Screening: Assessing the selectivity of the compound against a broader panel of enzymes and receptors.

By following the systematic approach detailed in this guide, researchers can effectively evaluate the therapeutic potential of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, moving beyond mere instruction to instill a deep understanding of the principles behind safe laboratory practice.

Immediate Safety and Hazard Assessment

Due to its chemical structure, featuring a brominated aromatic ring and a carboxylic acid moiety, 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid should be handled as a hazardous substance. Analysis of related compounds, such as 8-Bromooctanoic acid, suggests that this compound is likely corrosive and can cause severe skin burns and eye damage[1][2]. Other similar brominated aromatic carboxylic acids are classified as skin and eye irritants[3][4]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors[1][3][5].

Table 1: Hazard Profile of Structurally Related Compounds

Compound NameKey HazardsGHS Classification
8-Bromooctanoic acidCauses severe skin burns and eye damage, May cause respiratory irritation.[1]Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Specific target organ toxicity (single exposure), Category 3.[1][2]
Methyl 4-bromo-3-methylbenzoateCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2; Specific target organ toxicity (single exposure), Category 3.[3]
4-Bromo-3-methylphenolCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[4]

This data underscores the critical need for caution and adherence to stringent safety protocols when managing waste containing 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Disposal Decision Workflow

The following diagram outlines the necessary decision-making process for the safe disposal of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid and its associated waste.

Caption: Disposal decision workflow for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is non-negotiable for ensuring laboratory safety and regulatory compliance.

1. Waste Segregation at the Source:

  • Rationale: Preventing accidental reactions and ensuring proper disposal pathways are followed.

  • Procedure:

    • Solid Waste: Collect pure 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, and any contaminated weighing boats or filter paper in a designated, compatible hazardous waste container labeled "Halogenated Organic Solid Waste."[6]

    • Liquid Waste: Solutions containing 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid should be collected in a separate, compatible hazardous waste container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated organic waste.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as halogenated organic liquid waste.

    • Personal Protective Equipment (PPE): Heavily contaminated gloves, bench liners, and other disposable PPE should be collected in a designated bag for hazardous waste.

2. Waste Container Management:

  • Rationale: To prevent leaks, spills, and exposure to hazardous vapors.

  • Procedure:

    • Use only containers that are in good condition and compatible with the chemical waste. Plastic containers are often preferred.[7]

    • Keep waste containers securely capped at all times, except when adding waste.[6][8]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[6]

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be clearly marked and located at or near the point of generation.[6][7]

    • Ensure secondary containment is in place to capture any potential leaks.

3. Proper Labeling:

  • Rationale: To clearly communicate the contents and hazards of the waste to all personnel and waste handlers.

  • Procedure:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]

    • The label must include the full chemical name of all components, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.[6]

    • Indicate the relevant hazards using GHS pictograms (e.g., corrosive).[9]

    • Mark the date when the container was first used for waste accumulation.

4. Arranging for Disposal:

  • Rationale: To ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your full or dated hazardous waste containers.

    • Do not pour any amount of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid or its solutions down the drain.[8][10] This compound is not suitable for sewer disposal.

    • Do not dispose of this chemical in regular trash.[10]

Special Considerations for Brominated Compounds:

Brominated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[11] Some advanced methods for the destruction of brominated organics include a bromination process that oxidizes the organic material, though this is a specialized industrial process.[12] For laboratory purposes, collection and transfer to a licensed hazardous waste facility are the standard and required procedures.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, upholding the highest standards of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.